molecular formula C10H12BrN3O2 B1522275 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine CAS No. 1065074-87-4

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Cat. No.: B1522275
CAS No.: 1065074-87-4
M. Wt: 286.13 g/mol
InChI Key: NRAXSTYTCXKRLR-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAXSTYTCXKRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674529
Record name 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-87-4
Record name 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's core physicochemical properties, outlines a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, and discusses methods for its structural elucidation and purification. Furthermore, it explores the compound's potential applications as a versatile building block in the synthesis of more complex pharmaceutical intermediates, grounded in the established reactivity of substituted nitropyridines. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative featuring a bromine atom, a nitro group, and a piperidine moiety attached to the core pyridine ring. The strategic placement of the electron-withdrawing nitro group significantly influences the chemical reactivity of the pyridine ring, making it a key intermediate for further functionalization.

Molecular Structure

The structural arrangement of the substituents on the pyridine ring is crucial for its chemical behavior. The piperidine ring is situated at the C2 position, ortho to the pyridine nitrogen, while the bromine atom and nitro group are at the C3 and C5 positions, respectively.

Caption: 2D structure of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN₃O₂-
Molecular Weight 286.13 g/mol [1]
CAS Number 1065074-87-4[2]
PubChem CID 46738881[2]
IUPAC Name 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine[2]
SMILES C1CCN(CC1)C2=NC=C(C(=C2)Br)[O-][2]

Synthesis and Purification Protocol

The synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring, which is activated by the presence of the electron-withdrawing nitro group.

Rationale and Mechanistic Insight

The pyridine nitrogen atom, along with the nitro group at the C5 position, significantly lowers the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions.[3] This electron deficiency makes these positions susceptible to attack by nucleophiles. In a starting material like 2,3-dibromo-5-nitropyridine, the bromine atom at the C2 position is more activated towards substitution than the bromine at the C3 position. This is because the negative charge of the Meisenheimer intermediate, formed upon nucleophilic attack at C2, can be delocalized onto the electronegative pyridine nitrogen, thus stabilizing the transition state.[4] The reaction with a secondary amine, such as piperidine, proceeds via an addition-elimination mechanism to selectively displace the C2-bromo substituent.[5][6]

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

Materials:

  • 2,3-Dibromo-5-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromo-5-nitropyridine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve/suspend the solids. Add piperidine (1.2 eq) to the mixture dropwise at room temperature while stirring.

    • Causality: Using a slight excess of piperidine ensures the complete consumption of the limiting starting material. The base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Causality: The aqueous washes remove the inorganic base, salts, and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

    • Causality: The gradient elution allows for the separation of the less polar starting material and byproducts from the more polar desired product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine as a solid.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful synthesis and provides confidence for its use in subsequent research.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the two distinct protons on the pyridine ring, as well as multiplets corresponding to the protons of the piperidine ring. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: The carbon NMR will confirm the presence of the 10 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Analysis by techniques such as GC-MS or LC-MS will confirm the molecular weight of the compound.[2] The mass spectrum should display a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample (typically >98%) will show a single major peak in the chromatogram.

Applications in Research and Drug Discovery

Substituted nitropyridines and piperidine-containing molecules are prominent scaffolds in medicinal chemistry.[7] 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine serves as a versatile intermediate due to its multiple reactive sites.

  • Scaffold for Further Derivatization: The bromine atom at the C3 position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

  • Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for generating libraries of novel compounds for biological screening.

  • Importance in Drug Design: The pyridine core is a "privileged" structure in drug design, and its derivatives have shown a wide range of biological activities.[7] The specific substitution pattern of this molecule makes it a valuable starting point for synthesizing compounds targeting various biological pathways.

Safety Information

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • CP Lab Safety. (n.d.). 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, min 98%. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738881, 3-bromo-5-nitro-2-piperidin-1-ylpyridine. Retrieved February 7, 2026, from [Link]

  • U.S. National Library of Medicine. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Jakob, W. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (CAS: 1065074-87-4) represents a highly privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct "handles"—a nucleophilic piperidine ring, an electrophilic nitro group (reducible to an amine), and a halogenated position (bromide) suitable for transition-metal-catalyzed cross-couplings.[1]

This guide deconstructs the IUPAC nomenclature to ensure precise identification, details the regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and outlines the divergent functionalization pathways that make this compound a cornerstone in drug discovery libraries.[1]

Structural Identity & IUPAC Nomenclature

Correct nomenclature is the bedrock of chemical communication.[1] For this molecule, the name is derived through a strict hierarchical application of IUPAC rules for heterocyclic systems.

Nomenclature Derivation[1][2]
  • Parent Hydride: The core structure is pyridine (azabenzene), a six-membered ring containing one nitrogen atom.[1][2][3]

  • Numbering Priority:

    • The heteroatom (Nitrogen) is assigned position 1 .[1]

    • Numbering proceeds around the ring to give the substituents the lowest possible locant set.[1] The substituents are at positions 2, 3, and 5.[1] (Numbering 1

      
       2 
      
      
      
      3
      
      
      4
      
      
      5 is preferred over 1
      
      
      6
      
      
      5...).
  • Substituent Alphabetization: Substituents are listed alphabetically, not by position number:

    • B romo

    • N itro

    • P iperidin-1-yl (The piperidine ring is attached via its nitrogen, hence "piperidin-1-yl").[1]

  • Assembly: 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.[1][4]

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C₁₀H₁₂BrN₃O₂Core Composition
Molecular Weight 286.13 g/mol Fragment-based Drug Design (FBDD) compliant
ClogP ~2.3 - 2.8Favorable lipophilicity for membrane permeability
TPSA ~61 ŲGood oral bioavailability potential (<140 Ų)
H-Bond Acceptors 4Interaction points for protein binding

Synthetic Architecture: The SNAr Mechanism

The synthesis of 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction typically utilizes 2-chloro-3-bromo-5-nitropyridine as the electrophile and piperidine as the nucleophile.[1]

Regioselectivity Logic

Why does the piperidine attack position C2 and not C3 (displacing bromine) or C5 (displacing nitro)?

  • Activation by Ring Nitrogen (Ortho-effect): The pyridine nitrogen (N1) is electronegative, pulling electron density from C2 and C6, making them electrophilic.[1] C2 is ortho to N1.[1]

  • Activation by Nitro Group (Para-effect): The nitro group at C5 is a strong electron-withdrawing group (EWG).[1] It exerts a mesomeric (resonance) withdrawal effect on positions ortho and para to itself.[1]

    • C2 is para to the C5-Nitro group.[1]

    • Therefore, C2 is doubly activated (by N1 and C5-NO₂).[1]

  • Stability of C3: The bromine at C3 is in a position meta to the nitro group and beta to the ring nitrogen.[1] It lacks the resonance stabilization required to support the Meisenheimer intermediate formed during SNAr.[1]

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical resonance stabilization that dictates the regioselectivity.

SNAr_Mechanism cluster_logic Regioselectivity Drivers Start Precursor: 2-chloro-3-bromo-5-nitropyridine Intermed Meisenheimer Complex (Stabilized by NO2 at C5) Start->Intermed + Piperidine (Attack at C2) Reagent Nucleophile: Piperidine Reagent->Intermed Product Product: 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine Intermed->Product - Cl⁻ (Re-aromatization) Byproduct HCl (Scavenged by Base) Intermed->Byproduct Note1 C2 is activated by N1 (Inductive) Note2 C2 is activated by C5-NO2 (Resonance)

Figure 1: SNAr reaction pathway showing the convergence of electronic effects at the C2 position.

Experimental Protocol

Objective: Synthesis of 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine on a gram scale. Safety Warning: Nitro-pyridines can be energetic; handle with care.[1] Piperidine is toxic and corrosive.[1] Perform all operations in a fume hood.

Materials
  • Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 eq)

  • Nucleophile: Piperidine (1.1 - 1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for cleaner workup.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-bromo-5-nitropyridine (e.g., 5.0 g, 21.0 mmol) in Acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (5.5 mL, 31.5 mmol) followed by the dropwise addition of Piperidine (2.3 mL, 23.1 mmol).

    • Note: The reaction is exothermic.[1] Dropwise addition prevents thermal runaway and side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, and a bright yellow/orange product spot (Rf ~0.[1]5) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.[1]

    • Resuspend the residue in Ethyl Acetate (100 mL).[1]

    • Wash with Water (2 x 50 mL) to remove DIPEA salts.

    • Wash with Brine (50 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Crystallization: The crude solid can often be recrystallized from hot Ethanol or a Hexane/EtOAc mixture to yield bright yellow crystals.[1]

    • Yield Expectations: 85–95%.[1]

Medicinal Chemistry Applications: Divergent Functionalization

This molecule is not a final drug but a "linchpin" intermediate.[1] Its value lies in how it can be transformed.

  • The Nitro Group (C5): Serves as a masked aniline.[1] Reduction (Fe/NH₄Cl or H₂/Pd-C) yields the 5-amino derivative, which is then coupled to carboxylic acids to form amides.[1] This motif often interacts with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR).[1]

  • The Bromo Group (C3): A handle for carbon-carbon bond formation via Suzuki-Miyaura or Stille coupling.[1] This allows the extension of the molecule into the "solvent-exposed" regions of a protein binding pocket.[1]

Functionalization Decision Tree

Functionalization Core 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine Red Reduction (Fe/NH4Cl or H2/Pd) Core->Red Path A: C5 Modification Suzuki Pd-Catalyzed Coupling (Boronic Acids) Core->Suzuki Path B: C3 Modification Amine 5-Amino Derivative Red->Amine Amide Amide Coupling (Kinase Hinge Binder) Amine->Amide Biaryl 3-Aryl/Heteroaryl Derivative (Solvent Front Extension) Suzuki->Biaryl

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Bromo and C5-Nitro groups.[1]

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-25.2.2.4 Heterocyclic rings and ring systems. International Union of Pure and Applied Chemistry.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 46738881, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.[1][4] [Link][4]

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. "Nucleophilic Aromatic Substitution (SNAr)".[5] Wiley.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a halogenated and nitrated pyridinyl-piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctionalized scaffold, featuring a nucleophilic piperidine moiety, an electrophilically activatable nitro group, and a bromine atom amenable to cross-coupling reactions, makes it a highly attractive intermediate for the synthesis of complex molecular architectures. The pyridine core is a privileged structure in numerous FDA-approved drugs, and the incorporation of a piperidine ring often enhances pharmacokinetic properties.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

While detailed experimental data is not publicly available, the key physicochemical properties of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine can be summarized as follows:

PropertyValueSource
CAS Number 1065074-87-4[1]
IUPAC Name 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine[1]
Molecular Formula C₁₀H₁₂BrN₃O₂Inferred
Molecular Weight 286.13 g/mol Inferred
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and DMFGeneral knowledge

Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

The most logical and established method for the synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group at the 2-position of a 3-bromo-5-nitropyridine precursor by piperidine. The chloro- derivative, 2-chloro-3-bromo-5-nitropyridine, is the most common and commercially available starting material for this transformation.

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the chlorine atom at the 2-position is ortho to the nitro group, making it highly susceptible to displacement by a nucleophile like piperidine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagents Reagents & Conditions solvent Solvent (e.g., Acetonitrile, DMF) base Base (e.g., K₂CO₃, Et₃N) temp Temperature (e.g., RT to 80 °C) start 2-Chloro-3-bromo-5-nitropyridine product 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine start->product Nucleophilic Aromatic Substitution (SNAr) piperidine Piperidine piperidine->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous procedures for similar nucleophilic aromatic substitutions on activated halopyridines.

Materials:

  • 2-Chloro-3-bromo-5-nitropyridine

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-3-bromo-5-nitropyridine (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M), add piperidine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Characterization

The structure of the synthesized 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine should be confirmed by standard analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these protons will likely appear as doublets with a small coupling constant. The piperidine ring protons will appear as a set of multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Five signals will be in the aromatic region for the pyridine ring carbons, and five signals in the aliphatic region for the piperidine ring carbons. The carbon bearing the bromine atom will be significantly deshielded.

Mass Spectrometry (MS)
  • Mass spectrometry analysis should confirm the molecular weight of the compound (286.13 g/mol ). The presence of a bromine atom should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak [M]⁺ and relevant fragment ions.

Chemical Reactivity and Potential for Further Functionalization

The trifunctional nature of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine makes it a valuable platform for generating diverse chemical libraries.

Suzuki Cross-Coupling at the Bromine Position

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity of the scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions start 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine product 3-Aryl/Alkyl-5-nitro-2-(piperidin-1-yl)pyridine start->product Suzuki-Miyaura Cross-Coupling boronic_acid R-B(OH)₂ boronic_acid->product Suzuki-Miyaura Cross-Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki cross-coupling of the title compound.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This transformation provides a key handle for further functionalization, including amide bond formation, sulfonamide synthesis, or diazotization reactions, opening up another avenue for derivatization.

G start 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine product 5-Amino-3-bromo-2-(piperidin-1-yl)pyridine start->product Nitro Group Reduction reductant Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl)

Caption: Reduction of the nitro group to an amine.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine have not been extensively reported, its structural motifs are prevalent in a wide range of bioactive molecules.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core. The ability to functionalize this compound at both the 3- and 5-positions allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors.

  • Antimicrobial and Anticancer Agents: Nitropyridine derivatives have been investigated for their potential antimicrobial and anticancer properties.[5][6] The nitro group can play a role in the mechanism of action of such compounds. Further derivatization of the 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine scaffold could lead to the discovery of new therapeutic agents in these areas.

  • Central Nervous System (CNS) Active Compounds: The piperidine moiety is a common feature in many CNS-active drugs.[3] The lipophilicity and basic nitrogen of the piperidine ring can facilitate crossing the blood-brain barrier. Therefore, derivatives of the title compound could be explored for their potential in treating neurological disorders.

Conclusion

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple reactive sites for further functionalization make it an ideal starting material for the creation of diverse compound libraries. Researchers in drug discovery and materials science can leverage the unique chemical properties of this compound to develop novel molecules with a wide range of potential applications.

References

  • Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. 2019, (vii), 123-135. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Google Patents.
  • PubMed Central (PMC). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

  • A R K A T U S A, I N C. Exploring the Biological Activity of Nitropyridine Derivatives. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. Synthesis and Antihistaminic Activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. [Link]

  • PubChem. 3-Bromopyridine. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Crysdot. 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride. [Link]

  • E-Pharmacy. 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine - 98%, high purity , CAS No.1033202-41-3. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • PubChem. 4-Bromo-5-Methyl-N-[1-(3-Nitropyridin-2-Yl)piperidin-4-Yl]-1h-Pyrrole-2-Carboxamide. [Link]

  • PubChem. 5-bromo-3-methyl-2-[(2R)-piperidin-2-yl]pyridine. [Link]

  • PubChem. 3-Bromo-5-(3,3-dimethylpiperidine-1-carbonyl)pyran-2-one. [Link]

Sources

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination of 3-Bromo-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 3-bromo-5-nitropyridine presents a distinct set of challenges compared to standard aryl halide couplings. The substrate combines a highly electron-deficient pyridine ring with a nitro group, creating a system prone to catalyst poisoning via the pyridine nitrogen and potential side reactions with strong bases.

This guide provides a validated, self-consistent protocol designed to maximize yield while minimizing hydrodehalogenation and catalyst deactivation. We prioritize the use of bulky, electron-rich phosphine ligands and mild carbonate bases to navigate the specific electronic constraints of this scaffold.

Mechanistic Analysis & Substrate Challenges

The Electronic Landscape

3-Bromo-5-nitropyridine is an "activated" electrophile regarding the Oxidative Addition (OA) step. The electron-withdrawing nitro group and the pyridine nitrogen lower the LUMO energy of the C-Br bond, facilitating rapid OA to Pd(0).

However, this same electron deficiency creates two critical bottlenecks:

  • Amine Binding/Deprotonation: The resulting Pd(II) complex is highly electrophilic. If the amine nucleophile is weak, coordination is sluggish.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand. If the phosphine ligand is not bulky enough to shield the metal center, the substrate itself will bind to Pd, arresting the cycle (formation of "Pd-black" or inactive resting states).

The Catalytic Cycle (Visualization)

The following diagram outlines the catalytic cycle, highlighting the specific "Danger Zones" for 3-bromo-5-nitropyridine.

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast for 3-Br-5-NO2-Py) Pd0->OxAdd + Substrate Coord Amine Coordination (Steric/Electronic Check) OxAdd->Coord + Amine Poison DANGER: Substrate N-Binding (Catalyst Arrest) OxAdd->Poison If Ligand too small Hydro Side Reaction: Hydrodehalogenation OxAdd->Hydro If Base too strong (Beta-H elim) Deprot Deprotonation (Base Mediated) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning by the pyridine nitrogen if ligand steric bulk is insufficient.

Experimental Strategy & Optimization

Ligand Selection

For this substrate, ligand sterics are paramount to prevent N-coordination.

  • Primary Amines: BrettPhos is the gold standard. Its bulk prevents the pyridine nitrogen from binding to Pd, while its electron-rich nature supports the oxidative addition complex.

  • Secondary Amines: RuPhos or Xantphos . Xantphos (bidentate) is particularly robust for electron-deficient pyridines as the wide bite angle facilitates reductive elimination.

Base Selection

Avoid NaOtBu.[1] The nitro group is susceptible to reduction or nucleophilic attack by strong alkoxides.

  • Recommended: Cs2CO3 (Cesium Carbonate).[2][3][4] It is mild, soluble in organic solvents, and compatible with nitro groups.

  • Alternative: K3PO4 (Tribasic Potassium Phosphate) if water tolerance is required.

Solvent System
  • 1,4-Dioxane: Excellent solubility for Cs2CO3 and high boiling point (101°C) allows for necessary thermal activation.

  • Toluene: Good alternative, but may require phase-transfer additives if the base solubility is poor.

Validated Protocol: Coupling with Primary Amines[5][6]

Objective: Coupling of 3-bromo-5-nitropyridine (1.0 equiv) with a primary alkyl amine (1.2 equiv).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromo-5-nitropyridine Substrate1.0Limiting Reagent
Amine (R-NH2) Nucleophile1.2Excess ensures conversion
Pd(OAc)2 Pre-catalyst0.055 mol% loading
BrettPhos Ligand0.1010 mol% (2:1 L:M ratio)
Cs2CO3 Base2.0Must be dry/finely ground
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%).

    • Add 1,4-Dioxane (1/3 of total volume). Stir at room temperature for 5 minutes to pre-form the active catalyst species (solution should turn from orange to pale yellow/greenish).

    • Note: Pre-complexation is critical for reproducible kinetics.

  • Substrate Addition:

    • Add 3-bromo-5-nitropyridine (1.0 equiv), Cs2CO3 (2.0 equiv), and the Amine (1.2 equiv).

    • Add the remaining solvent to reach 0.2 M concentration relative to the bromide.

  • Degassing:

    • Seal the vial with a septum cap.

    • Sparge with Argon or Nitrogen for 10 minutes (or perform 3 freeze-pump-thaw cycles). Oxygen is a major cause of catalyst death in this system.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (1000 rpm). The heterogeneous base requires efficient mixing.

    • Monitor by TLC or LC-MS at 2 hours and 12 hours.

    • Target: Full consumption of bromide.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Elute with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Gradient: Hexanes/Ethyl Acetate (typically 0-30% EtOAc, depending on amine polarity).

Troubleshooting & Optimization Matrix

If yields are <50%, consult the following logic flow:

Troubleshooting Start Low Yield? Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenated product formed? Check1->Check2 No (Complex mixture) Action1 Catalyst Death. Switch to Pd-G3/G4 pre-catalyst. Check1->Action1 Yes (Stalled) Action2 Protodehalogenation. Switch solvent to t-Amyl Alcohol. Check2->Action2 Yes Action3 Increase Temp to 110°C or switch to Xantphos. Check2->Action3 No (Just slow)

Figure 2: Decision tree for troubleshooting reaction failure modes.

Common Failure Modes
  • Hydrodehalogenation (3-nitropyridine formation): Often caused by high temperature combined with a solvent that acts as a hydride source. Solution: Switch from Dioxane to Toluene or t-Amyl Alcohol.

  • No Reaction: Catalyst poisoning. Solution: Ensure the ligand is BrettPhos or tBuXPhos . Do not use simple ligands like PPh3.

Safety Considerations

  • Nitro-Pyridine Hazards: 3-bromo-5-nitropyridine is a nitro-aromatic. While generally stable, avoid heating the dry solid. Perform Differential Scanning Calorimetry (DSC) before scaling above 10g.

  • Palladium Residues: Pd species are toxic. Ensure thorough remediation (Scavenger resins like SiliaMetS® Thiol) if the product is for biological testing.

  • Base Handling: Cs2CO3 is hygroscopic. Store in a desiccator. Wet base kills the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • PubChem Compound Summary: 3-Bromo-5-nitropyridine. (2025). National Library of Medicine. [Link]

Sources

The Strategic Utility of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine has emerged as a versatile and valuable scaffold. Its unique electronic and steric properties, characterized by the presence of a reactive bromine atom, an electron-withdrawing nitro group, and a piperidine moiety, render it a powerful intermediate for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitor discovery.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine in medicinal chemistry. We will delve into its reactivity, explore its application in the synthesis of kinase inhibitors, and provide detailed, field-proven protocols for its utilization in key cross-coupling reactions.

Core Chemical Attributes and Reactivity Profile

The reactivity of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is dictated by the interplay of its constituent functional groups. The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the bromine atom in transition metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the pyridine core. The piperidine group at the 2-position, a common motif in many bioactive molecules, contributes to the overall physicochemical properties of the resulting derivatives, often enhancing solubility and modulating lipophilicity.[1]

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to interact with the hinge region of the ATP-binding site of many kinases.[2] The strategic functionalization of this core is crucial for achieving potency and selectivity. 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine serves as an excellent precursor to such scaffolds, where the bromine atom can be readily displaced to introduce key pharmacophoric elements.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[4] This protocol describes the coupling of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle.

  • Ligand: A phosphine ligand is used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation.

  • Solvent: An inert, anhydrous solvent system is crucial to prevent the decomposition of the catalyst and reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Stir the reaction mixture at 80-100 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow reagents Reagents: - 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Solvent: 1,4-Dioxane/Water reagents->solvent Dissolve reaction Reaction: 80-100 °C, Argon solvent->reaction Heat workup Work-up: EtOAc, H₂O, Brine reaction->workup Cool & Extract purification Purification: Column Chromatography workup->purification product Product: 3-Aryl-5-nitro-2-(piperidin-1-yl)pyridine purification->product

Suzuki-Miyaura Cross-Coupling Workflow
Protocol 2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides. This protocol outlines the reaction of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine with a terminal alkyne.

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system of palladium and copper(I) is typically employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) is commonly used.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst such as CuI (0.1 equiv).

  • Solvent and Base Addition: Add degassed anhydrous THF and a degassed amine base like triethylamine.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira_Workflow reagents Reagents: - 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine - Terminal Alkyne - Pd(PPh₃)₄ - CuI - Triethylamine solvent Solvent: Anhydrous THF reagents->solvent Dissolve reaction Reaction: RT to 60 °C, Argon solvent->reaction Stir workup Work-up: NH₄Cl (aq), EtOAc reaction->workup Quench & Extract purification Purification: Column Chromatography workup->purification product Product: 3-Alkynyl-5-nitro-2-(piperidin-1-yl)pyridine purification->product Buchwald_Hartwig_Workflow reagents Reagents: - 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine - Amine - Pd₂(dba)₃ - XPhos - NaOtBu solvent Solvent: Anhydrous Toluene reagents->solvent Combine reaction Reaction: 80-110 °C, Argon solvent->reaction Heat workup Work-up: EtOAc, Celite Filtration reaction->workup Cool & Filter purification Purification: Column Chromatography workup->purification product Product: 3-Amino-5-nitro-2-(piperidin-1-yl)pyridine Derivative purification->product

Sources

Application Notes & Protocols: A Researcher's Guide to Screening Biological Targets for Piperidinyl-Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinyl-nitropyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] A critical step in the development of these compounds into therapeutic agents is the precise identification and validation of their molecular targets. This guide provides a comprehensive, multi-modal strategy for researchers to effectively deconvolve the mechanism of action of novel piperidinyl-nitropyridine compounds. We detail an integrated workflow that combines computational prediction with robust biochemical and cellular validation techniques, ensuring a high degree of confidence in target identification. Detailed, field-tested protocols for key methodologies are provided to enable researchers to move seamlessly from hypothesis to validated biological targets.

Introduction: The Therapeutic Potential of Piperidinyl-Nitropyridines

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, which in turn enhances druggability and favorable pharmacokinetic profiles.[2] When combined with a nitropyridine moiety, the resulting compounds have demonstrated significant potential. The electron-withdrawing nitro group can play a key role in modulating enzyme activity or interacting with cellular targets crucial for disease progression. Studies have pointed to a diverse range of possible targets, including enzymes, receptors, and ion channels, highlighting potential applications in oncology and central nervous system (CNS) disorders.[3]

However, the journey from a promising bioactive compound to a clinical candidate is contingent upon a thorough understanding of its mechanism of action. Identifying the direct biological target(s) is paramount for several reasons:

  • Mechanism of Action (MoA): Elucidates how the compound exerts its therapeutic effect.

  • Target-Based Optimization: Enables rational, structure-based design to improve potency and selectivity.

  • Safety & Toxicology: Helps predict and mitigate off-target effects that could lead to adverse events.

  • Biomarker Development: Facilitates the identification of patient populations most likely to respond to the therapy.

This document outlines a systematic and robust approach to navigate the complexities of target identification for this promising class of compounds.

A Multi-Modal Strategy for Target Deconvolution

No single method for target identification is foolproof. A truly rigorous approach relies on the convergence of evidence from multiple, orthogonal techniques.[4] We advocate for a three-phased strategy that logically progresses from broad, computational predictions to high-confidence cellular validation.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation P1_Node Computational Screening (In Silico) P2_Node1 Biochemical Screening (In Vitro) P1_Node->P2_Node1 Generates Prioritized Target List P2_Node2 Affinity Chromatography- Mass Spectrometry (AC-MS) P2_Node1->P2_Node2 P2_Node3 Drug Affinity Responsive Target Stability (DARTS) P2_Node1->P2_Node3 P3_Node1 Cellular Target Engagement (In Cellulo) P2_Node1->P3_Node1 Provides Candidate Binding Proteins P3_Node2 Cellular Thermal Shift Assay (CETSA) P3_Node1->P3_Node2 Confirms Intracellular Interaction Validated_Target Validated_Target P3_Node2->Validated_Target Validated Target

Figure 1: A multi-modal workflow for target identification.

Phase 1: Computational Target Prediction (In Silico)

The initial phase leverages computational tools to scan vast biological databases and predict potential targets based on the chemical structure of the piperidinyl-nitropyridine compound. This is a cost-effective method to generate initial hypotheses and prioritize experimental efforts.[5]

Causality: The principle behind this approach is "guilt by association." If a compound is structurally similar to known ligands, it is predicted to bind to similar targets. Alternatively, reverse docking methods assess the binding compatibility of the compound against a library of protein structures.[6][7]

Key Methodologies:

  • Ligand-Based Virtual Screening: Compares the compound to databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find molecules with similar properties, thereby inferring potential targets.

Data Output: The outcome is a ranked list of potential protein targets based on similarity scores or docking energies. This list must be viewed as preliminary and requires rigorous experimental validation.

Table 1: Example Output from In Silico Target Prediction for Compound PN-123

RankPredicted TargetClassPrediction MethodScore (Arbitrary Units)
1Mitogen-activated protein kinase 1 (MAPK1)KinaseReverse Docking-9.8 kcal/mol
2Cyclin-dependent kinase 2 (CDK2)KinaseReverse Docking-9.5 kcal/mol
3Thioredoxin Reductase 1 (TXNRD1)OxidoreductaseLigand Similarity0.85 Tanimoto
4G protein-coupled receptor 18 (GPR18)GPCRLigand Similarity0.81 Tanimoto

Phase 2: Biochemical Identification of Binding Partners

This phase aims to physically isolate and identify proteins that directly bind to the compound from a complex biological mixture, such as a cell lysate. These methods provide the first direct, experimental evidence of a physical interaction.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and powerful technique that uses a modified version of the compound as "bait" to "fish" for its binding partners.[9][10]

Causality: The compound of interest is immobilized on a solid support (e.g., agarose beads). When a cell lysate is passed over this support, proteins that bind to the compound are retained while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[9]

Self-Validation: The key to a trustworthy AC-MS experiment is the inclusion of proper controls. A parallel experiment using beads without the compound, or with an inactive analogue, is crucial to distinguish true binding partners from proteins that non-specifically adhere to the matrix.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.[11][12]

Causality: The technique is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[13] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, then subjected to limited proteolysis. Target proteins will be protected from digestion in the compound-treated sample compared to the control. Differences in the resulting protein bands on a gel can be analyzed by mass spectrometry.[11]

DARTS_Principle cluster_1 Treatment (Compound) Lysate_C Cell Lysate Protease_C Add Protease Lysate_C->Protease_C Digestion_C Proteins Digested Protease_C->Digestion_C Lysate_T Cell Lysate + Compound Target_Bound Target Protein Stabilized Lysate_T->Target_Bound Protease_T Add Protease Target_Bound->Protease_T Digestion_T Non-targets Digested, Target is Protected Protease_T->Digestion_T

Figure 2: Principle of the DARTS methodology.

Phase 3: Cellular Target Engagement & Validation

The ultimate proof of a target's relevance is demonstrating that the compound engages it within an intact, living cell. Biochemical methods use cell lysates, which do not fully replicate the complex intracellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in a physiological context.[14][15]

Causality: Similar to DARTS, CETSA is based on ligand-induced thermal stabilization.[16] Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.[15] A protein that is bound to the compound will be stabilized and thus remain soluble at higher temperatures compared to its unbound state.[17] The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting or mass spectrometry.

Self-Validation: The generation of a "melting curve" or "isothermal dose-response fingerprint" provides a robust validation of the interaction. A clear shift in the melting temperature (Tm) or a dose-dependent increase in protein stability at a given temperature is strong evidence of direct target engagement inside the cell.[18]

Table 2: Example CETSA Data for MAPK1 with Compound PN-123

Temperature (°C)% Soluble MAPK1 (Vehicle)% Soluble MAPK1 (10 µM PN-123)
42100%100%
4695%98%
5078%92%
54 51% (Tm) 85%
58 22%52% (Tm)
625%25%
66<1%8%
This hypothetical data shows an upward thermal shift of 4°C for MAPK1 in the presence of the compound, indicating stabilization and direct engagement.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins from a cell lysate that bind to an immobilized piperidinyl-nitropyridine compound.

1. Preparation of Affinity Resin: a. Synthesize an analogue of the piperidinyl-nitropyridine compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Crucial: Ensure the linker attachment point is distal from the core pharmacophore to minimize disruption of protein binding. b. Covalently couple the linker-modified compound to NHS-activated Sepharose beads or Azide-activated beads according to the manufacturer's protocol. c. Prepare a control resin in parallel by blocking the reactive groups on the beads without adding the compound. This is your negative control. d. Wash the beads extensively to remove any non-covalently bound compound.

2. Lysate Preparation: a. Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate). e. Determine protein concentration using a BCA assay.

3. Affinity Pulldown: a. Pre-clear the lysate by incubating with the control resin for 1 hour at 4°C to reduce non-specific binders. b. Incubate 1-2 mg of pre-cleared lysate with the compound-bound affinity resin (and a separate incubation with the control resin) for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads by gentle centrifugation and discard the supernatant. d. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for MS: a. Elute bound proteins using a competitive elution (with excess free compound), or more commonly, by denaturation with an appropriate buffer (e.g., 2X SDS-PAGE loading buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise the entire lane for both the experimental and control samples. Perform in-gel digestion with trypsin. d. Extract peptides and prepare for LC-MS/MS analysis.

5. Data Analysis: a. Identify proteins using a database search algorithm (e.g., Mascot, Sequest). b. Compare the list of proteins identified from the compound-affinity resin to the control resin. True binding partners should be significantly enriched in the experimental sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting

Objective: To confirm target engagement in intact cells by measuring changes in protein thermal stability.

1. Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with the desired concentration of the piperidinyl-nitropyridine compound or vehicle (e.g., DMSO) for 1-2 hours in culture medium.

2. Thermal Challenge: a. Harvest cells by trypsinization, wash, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into multiple PCR tubes. c. Heat the aliquots to a range of different temperatures for 3 minutes using a PCR thermocycler (e.g., from 42°C to 66°C in 4°C increments). Include an unheated control (room temperature). d. Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Separation of Soluble Fraction: a. Lyse the cells by subjecting them to 3 freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

4. Protein Quantification and Analysis: a. Measure the protein concentration of the soluble fractions. b. Normalize all samples to the same protein concentration. c. Analyze the abundance of the putative target protein in each sample by Western blotting using a specific antibody.

5. Data Analysis: a. Quantify the band intensities from the Western blot. b. For both the vehicle- and compound-treated series, plot the percentage of soluble protein remaining (relative to the unheated control) as a function of temperature. c. A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement.

Conclusion

The identification of biological targets for novel compounds like those in the piperidinyl-nitropyridine class is a cornerstone of modern drug discovery. Phenotypic screening alone is insufficient; a deep mechanistic understanding is required for successful clinical translation. By employing an integrated strategy that begins with computational hypothesis generation and progresses through rigorous biochemical and cellular validation, researchers can confidently identify and validate true biological targets. The protocols and workflows described herein provide a robust framework for elucidating the mechanism of action of these promising compounds, thereby accelerating their path toward therapeutic application.

References

  • A. A. Al-Mousawi, A. S. Al-Wasfy, et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Public Health. Available at: [Link]

  • M. Dai, et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In: Plant Chemical Biology. Springer. Available at: [Link]

  • Broad Institute (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • A. S. Gutorov, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • University College London (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • J. M. Bakke, H. Svensen (1997). Nitropyridines, Their Synthesis and Reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LCGC International (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

  • A. Kumar, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • S. C. S. O. N. Sirimulla, et al. (2014). Computational/in silico methods in drug target and lead prediction. Pharmaceutical patent analyst. Available at: [Link]

  • J. M. Bakke, H. Svensen, E. Ranes (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • F. M. P. de Almeida, Q. A. Cass (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Y. L. Lomenick, et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology. Available at: [Link]

  • M. M. Friman, M. M. S. M. Almqvist, H. M. Axelsson (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. Available at: [Link]

  • B. L. Lomenick, et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • E. R. Van Vleet, T. L. Liguori, et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology. Available at: [Link]

  • Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • F. Feng, et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • B. Lomenick, et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • H. Zhang, et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • PatSnap (2024). What are computational methods for rational drug design?. Available at: [Link]

  • Drug Discovery World (2024). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Available at: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • K. Kucwaj-Brysz, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • R. B. van Breemen (2014). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of AOAC International. Available at: [Link]

  • M. P. La-Borde, et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • S. Yin, et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • N. Gupta, et al. (2020). Computational Predictions for Multi-Target Drug Design. In: Multi-Target Drug Design Using Computational Approaches. Springer. Available at: [Link]

  • Y. L. Lomenick, et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • K. Kaczorowska, P. K. Zakrzewski, et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

  • H. Zhang, H. Wang (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

  • J. M. Bakke, et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Y. L. Lomenick, et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies grounded in established chemical principles.

Introduction: The Chemistry at Hand

The synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The starting material, 2,3-dibromo-5-nitropyridine, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen. Piperidine, a secondary amine, serves as the nucleophile.

The reaction proceeds preferentially at the C2 position. This regioselectivity is dictated by the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex, a key step in the SNAr mechanism.[1] While theoretically straightforward, this synthesis can be plagued by issues that lead to diminished yields, making a thorough understanding of the reaction parameters crucial for success.

Reaction Overview: The SNAr Mechanism The reaction follows a two-step addition-elimination mechanism. Understanding this pathway is the first step in effective troubleshooting.

Caption: SNAr Mechanism for Piperidine Substitution.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the most critical parameters to investigate?

A1: Low conversion is a frequent issue stemming from suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

  • Starting Material Purity: Ensure the 2,3-dibromo-5-nitropyridine is pure. Impurities can interfere with the reaction. The presence of isomers or residual starting materials from its own synthesis can lead to a complex product mixture.

  • Piperidine: Use freshly distilled or a recently purchased bottle of piperidine. Over time, secondary amines can oxidize or absorb water and carbon dioxide from the atmosphere, reducing their nucleophilicity.

  • Solvent Anhydrousness: The presence of water can lead to competing hydrolysis reactions, forming 2-hydroxy-3-bromo-5-nitropyridine. Always use anhydrous solvents, especially in polar aprotic systems like DMF or DMSO.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. A large excess, however, can sometimes complicate purification.

2. Reaction Temperature:

  • Causality: Temperature is a critical factor governing reaction kinetics. The formation of the Meisenheimer complex has an activation energy that must be overcome.

  • Troubleshooting: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious. Nitropyridine derivatives can be thermally sensitive, and excessive heat may lead to degradation and the formation of dark, tarry byproducts.[2] It is advisable to monitor the reaction by TLC or LC-MS as you incrementally increase the temperature.

3. The Role of a Base:

  • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the piperidine nucleophile, forming a non-nucleophilic piperidinium salt and effectively quenching the reaction.

  • Solution: The inclusion of a non-nucleophilic base is often necessary to scavenge the HBr produced. This can be an excess of piperidine itself (acting as both nucleophile and base) or a dedicated acid scavenger.

Base Type Examples Considerations
Excess Piperidine 2-3 equivalentsSimplest approach; may require more rigorous purification.
Inorganic Base K₂CO₃, Cs₂CO₃Heterogeneous, easy to filter off. Can sometimes catalyze side reactions.
Organic Base Triethylamine (TEA), DIPEAHomogeneous, but can be difficult to remove during workup.
Q2: My TLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?

A2: The formation of multiple products points to issues with selectivity or stability. The primary culprits are typically disubstitution and degradation.

1. Disubstitution at the C3 Position:

  • While the C2 position is electronically favored, substitution at the C3 bromine can occur, especially under forcing conditions (high temperature, prolonged reaction times), leading to the formation of 2,3-di(piperidin-1-yl)-5-nitropyridine.

  • Minimization Strategy:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Control Stoichiometry: Avoid a large excess of piperidine. Use just enough to drive the primary reaction to completion (e.g., 1.1-1.5 eq).

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower secondary substitution from occurring.

2. Hydrolysis:

  • As mentioned, reaction with water will produce 2-hydroxy-3-bromo-5-nitropyridine. This is often observed when using non-anhydrous solvents or reagents.

  • Minimization Strategy: Use freshly dried solvents and ensure all glassware is oven-dried before use.

3. Degradation:

  • The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to decomposition, often resulting in dark, polymeric materials. This is exacerbated by high temperatures and the presence of strong bases.

  • Minimization Strategy: Maintain careful temperature control and consider using a milder base if significant darkening of the reaction mixture is observed.

Side_Reactions Figure 2: Potential Side Reactions and Byproducts SM 2,3-dibromo-5-nitropyridine Product Desired Product 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine SM->Product + Piperidine (C2 attack) Hydrolysis Hydrolysis Product 2-hydroxy-3-bromo-5-nitropyridine SM->Hydrolysis + H₂O Degradation Degradation Products (Tars) SM->Degradation Decomposition Nuc Piperidine Nuc->Product DiSub Disubstitution Product 2,3-di(piperidin-1-yl)-5-nitropyridine Nuc->DiSub H2O Water (impurity) H2O->Hydrolysis Heat Excess Heat / Time Heat->DiSub Heat->Degradation Product->DiSub + Piperidine (C3 attack) Product->Degradation Decomposition

Caption: Potential Side Reactions and Byproducts.

Q3: How can I systematically optimize the reaction conditions to improve yield?

A3: Optimization should be approached methodically. Changing one variable at a time while monitoring the outcome is key. We recommend the following workflow.

Troubleshooting_Workflow Figure 3: Systematic Troubleshooting Workflow Start Start: Low Yield Observed CheckReagents Step 1: Verify Reagent Purity & Stoichiometry - SM Purity (NMR/LCMS) - Fresh Piperidine - Anhydrous Solvent - Use 1.2 eq Piperidine Start->CheckReagents AddBase Step 2: Introduce an Acid Scavenger - Add 1.5 eq K₂CO₃ - Monitor by TLC for completion CheckReagents->AddBase If still incomplete OptimizeTemp Step 3: Optimize Temperature - Start at RT - Incrementally heat to 40°C, then 60°C - Monitor for SM consumption and side products AddBase->OptimizeTemp If still incomplete SolventScreen Step 4: Screen Solvents - Compare ACN, THF, Dioxane, Toluene - Maintain optimal temp from Step 3 OptimizeTemp->SolventScreen If side products persist Purification Step 5: Optimize Purification - Test different workup procedures - Develop gradient for column chromatography SolventScreen->Purification Once reaction is clean Success Success: High Yield Achieved Purification->Success

Caption: Systematic Troubleshooting Workflow.

Solvent Selection: The choice of solvent can profoundly impact reaction rate and selectivity. Polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex without interfering with the nucleophile.

Solvent Dielectric Constant (ε) Pros Cons
Acetonitrile (ACN) 37.5Good balance of polarity; easy to remove.---
Tetrahydrofuran (THF) 7.6Less polar; good for controlling reactivity.May be too slow; must be anhydrous.
1,4-Dioxane 2.2Aprotic; often used for SNAr.Higher boiling point; must be anhydrous.
Toluene 2.4Non-polar; can suppress some side reactions.Reaction may be very slow.
Ethanol (EtOH) 24.5Protic; can protonate nucleophile.Generally slower rates for SNAr.
Q4: What is the most effective method for purifying 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine?

A4: Purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.

1. Aqueous Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid inorganic base was used, filter it off first.

  • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the organic layer sequentially with:

    • Water (to remove salts and polar impurities like DMF).

    • A dilute acid solution (e.g., 1M HCl) to remove excess piperidine.

    • Brine (saturated NaCl solution) to aid in phase separation and remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Chromatography:

  • The crude product obtained after workup is often a yellow or orange solid/oil.

  • Flash column chromatography is typically the most effective method for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The starting material is less polar than the product.

3. Recrystallization:

  • For obtaining highly pure, crystalline material, recrystallization can be performed after chromatography.

  • Common solvent systems include Ethanol/Water or Isopropanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

Validated Experimental Protocols

Protocol 1: General Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

This protocol serves as a robust starting point. Adjustments may be necessary based on your specific observations.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dibromo-5-nitropyridine (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous acetonitrile (ACN, approx. 0.1 M concentration relative to the starting material).

  • Nucleophile Addition: Begin stirring the suspension and add piperidine (1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and monitor its progress by TLC (see Protocol 2) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature and filter off the K₂CO₃, washing the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mixture of 4:1 Hexanes:Ethyl Acetate is a good starting point.

  • Spotting: On a single TLC plate, spot the following:

    • Lane 1 (SM): A dilute solution of your 2,3-dibromo-5-nitropyridine starting material.

    • Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same lane.

    • Lane 3 (RM): A sample of your reaction mixture (quench a small aliquot with a drop of water before spotting).

  • Analysis: Develop the plate and visualize under UV light (254 nm).

    • The starting material will be less polar (higher Rf value) than the product.

    • The reaction is complete when the starting material spot in the 'RM' lane has completely disappeared. The appearance of a new, more polar spot indicates product formation.

By implementing these systematic troubleshooting strategies and adhering to sound experimental techniques, you can effectively diagnose and resolve issues of low yield in the synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

References

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap . While not the exact target molecule, this patent provides context on synthetic strategies for related brominated pyridines.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . This article discusses the synthesis of various piperidine-substituted compounds, highlighting the importance of this moiety.

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals . This paper provides insights into SNAr reactions on activated aromatic systems, which is mechanistically relevant.

  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines... - ResearchGate. Discusses the regioselectivity of SNAr reactions on 2,3-dihalopyridines, directly applicable to understanding the selectivity in the target synthesis. [URL: https://www.researchgate.net/publication/329707920_ChemInform_Abstract_Regiocontrolled_SNAr_Reaction_on_23-Dihalopyridines_with_NaSMe_to_Obtain_Bromo_methylthiopyridines_as_Key_Precursors_of_3-Halo-2-heteroarylthieno23-bpyridines_and_Thieno32-b]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) . A detailed study on the mechanism and reactivity of piperidine in SNAr reactions with pyridine derivatives.

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents . This patent describes purification techniques, such as flash chromatography, relevant to piperidine-containing compounds.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives... - MDPI . Provides examples of reaction conditions and workup procedures for substituted bromopyridines.

  • 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine - SynHet . A commercial supplier entry confirming the identity and basic properties of the target compound.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH . Provides mechanistic details on the role of the nucleophile and leaving group in SNAr reactions on pyridinium systems.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . An article explaining the factors that control regioselectivity in SNAr reactions on similar heterocyclic systems.

  • Thermal degradation steps and temperatures details - ResearchGate . A table showing thermal degradation data for a related nitropyridine derivative, highlighting potential thermal instability.

  • SNAr reactions of pi-deficient aromatic rings - YouTube . A video tutorial explaining the principles of SNAr reactions on electron-deficient rings like pyridine.

Sources

Technical Support Center: Catalyst Poisoning in Suzuki Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SUZ-NP-004 Subject: Troubleshooting Catalyst Deactivation with Nitropyridine Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your Suzuki-Miyaura coupling involving a nitropyridine substrate has failed or stalled.

Nitropyridines represent a "perfect storm" for Palladium (Pd) catalysts. The pyridine nitrogen acts as a competitive ligand (poison), while the nitro group (


) creates an electron-deficient system that can alter the redox potential of the metal center or facilitate side reactions like homocoupling. This guide moves beyond basic troubleshooting to address the specific mechanistic failures unique to this substrate class.

Module 1: Diagnostic Triage

Before changing your catalyst, you must distinguish between Catalyst Poisoning (irreversible deactivation) and Kinetic Stalling (reversible inhibition).

Visual & Analytical Diagnostics
SymptomObservationDiagnosisRoot Cause
The "Mirror" Effect Reaction mixture turns clear, then precipitates a silver/black mirror on the flask walls.Catalyst Decomposition Ligand detachment followed by Pd aggregation into inactive

nanoparticles (Palladium Black).
The "Color Lock" Solution remains the original color of the precatalyst (e.g., bright yellow/orange) but conversion stops at <20%.Catalyst Poisoning Substrate (Pyridine-N) has displaced the phosphine ligand, forming a stable, inactive [Pd(Ar)(Pyridine)X] complex.
The "Slow Death" Initial burst of product, then rate slows dramatically over 1-2 hours.Product Inhibition The product (a biaryl pyridine) is a better ligand than the starting material and is poisoning the catalyst.
Purple/Red Shift Deep red or purple color develops (specific to phosphine systems).Ligand Oxidation

group or trace oxygen has oxidized the phosphine ligand (forming

), killing the active species.
Troubleshooting Logic Tree

Troubleshooting Start Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt YesBlack Pd Black Formation (Ligand shedding) BlackPpt->YesBlack Yes NoBlack Solution Clear/Colored BlackPpt->NoBlack No AddLigand Test: Add 10% more Ligand NoBlack->AddLigand Restart Reaction Restarts? AddLigand->Restart YesRestart Diagnosis: Ligand Oxidation or Instability Restart->YesRestart Yes NoRestart Diagnosis: Competitive Coordination (Poisoning) Restart->NoRestart No

Figure 1: Diagnostic logic flow to determine if the failure is due to catalyst decomposition (Pd black) or active site poisoning (competitive binding).

Module 2: The Nitropyridine Challenge (Mechanism)

To solve the problem, you must understand how the nitropyridine kills the catalyst.

  • Competitive Binding (The Primary Killer): The nitrogen atom in the pyridine ring is a good

    
    -donor. Standard ligands like 
    
    
    
    bind to Pd, but they are in equilibrium. If the pyridine substrate is present in high concentration (which it is), it displaces the phosphine.
    • Result: The catalytic cycle halts because the pyridine-bound Pd complex cannot undergo oxidative addition or transmetallation effectively.

  • The Nitro Effect (Electronic Interference): The

    
     group makes the ring highly electron-deficient.
    
    • Pro: It actually accelerates oxidative addition (Pd inserts into C-X bond faster).

    • Con: It makes the resulting Pd(II) species more "hard" (Lewis acidic), increasing its affinity for hard bases (like hydroxide) or the pyridine nitrogen of another substrate molecule, leading to the formation of stable, inactive dimers.

Mechanistic Visualization

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Poison DEAD CATALYST [Pd(Ar)(Pyridine)X] OxAdd->Poison + Nitropyridine (N-coord) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Substrate Nitropyridine (Excess) Substrate->Poison

Figure 2: The Catalytic Cycle vs. The Poisoning Pathway. Note how the Nitropyridine substrate diverts the active oxidative addition complex into a stable, inactive "dead" species.

Module 3: Ligand & Catalyst Selection

Stop using


 or 

.
These are insufficient for nitropyridines.
The Solution: Bulky Biaryl Phosphines (Buchwald Ligands)

You need a ligand that creates a "steric shell" around the Palladium. This shell must be large enough to allow the small aryl halide to enter but too bulky to allow the pyridine nitrogen to coordinate .

Catalyst SystemRecommendation LevelWhy?
XPhos Pd G4 Gold Standard The isopropyl groups on the XPhos ring provide massive steric bulk, physically blocking pyridine N-coordination. The G4 precatalyst ensures a strict 1:1 L:Pd ratio.
SPhos Pd G4 Silver Standard Excellent for electron-deficient chlorides. Slightly less bulky than XPhos but very active.
BrettPhos Pd G4 Bronze Standard Use only if the coupling partner is an amine (Buchwald-Hartwig) or if XPhos fails.

DO NOT USE Ligands are too small; pyridine displaces them immediately. Also prone to oxidation by

.

Reference Grounding: The use of bulky biaryl phosphines to prevent N-coordination in heteroaryl couplings is a foundational principle established by the Buchwald group at MIT [1].

Module 4: Reaction Optimization

Base Selection

Avoid strong alkoxides (like


) if possible, as nitropyridines are sensitive to nucleophilic attack ( 

) by the base itself.
  • Best:

    
     (anhydrous) or 
    
    
    
    (aqueous).[1]
  • Why: These are mild enough to activate the boronic acid but weak enough to avoid attacking the nitro-ring.

Solvent System
  • Preferred: 1,4-Dioxane / Water (4:1 ratio).

  • Why: Water is necessary for the boronic acid activation mechanism. Dioxane is non-coordinating.

  • Alternative: If you suspect the nitro group is being reduced, switch to anhydrous Toluene and use CsF (Cesium Fluoride) as the base activator.

Module 5: Validated Experimental Protocol

Protocol: Coupling of 2-Chloro-3-nitropyridine with Phenylboronic Acid This protocol uses a "self-validating" precatalyst system (G4) to ensure active Pd(0) generation.

Materials
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v), degassed.
    
Step-by-Step Procedure
  • Degassing (CRITICAL):

    • Prepare the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen kills the active Pd-Hydride species and oxidizes the phosphine ligand.

  • Setup:

    • In a reaction vial equipped with a stir bar, add the Nitropyridine, Boronic Acid, Base, and XPhos Pd G4 catalyst.

    • Note: Weigh the catalyst in air (it is stable), but purge the vial with inert gas immediately after.

  • Initiation:

    • Add the degassed solvent via syringe through a septum.

    • Heat the reaction to 80°C .

    • Visual Check: The reaction should turn from orange/yellow to a dark tea color. If it turns black immediately, check your solvent purity (peroxides in dioxane can cause this).

  • Monitoring:

    • Check HPLC/TLC at 1 hour.

    • Self-Validation: If conversion is <10% at 1 hour, add 0.5 equiv of additional Boronic Acid . (Nitropyridines often facilitate protodeboronation of the coupling partner).

  • Workup:

    • Filter through a pad of Celite to remove Pd residues.

    • Scavenger Step: If the product is intended for biological assay, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can bind to the pyridine product [2].

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society. (Context: Establishment of bulky biaryl phosphines to overcome heteroatom coordination).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins. (Context: Protocols for G3/G4 precatalyst activation).

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Troubleshooting." (Context: General mechanistic grounding).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for nitropyridines, as they can be energetic/explosive and toxic.

Sources

removal of palladium catalyst from reaction mixture

[1]

Mission: To provide high-fidelity, actionable solutions for the removal of residual palladium (Pd) from pharmaceutical intermediates and active ingredients (APIs). This guide prioritizes regulatory compliance (ICH Q3D), process scalability, and yield preservation.[1][2]

Module 1: Diagnostic & Strategy Selection

Status: Active | Analyst: Senior Application Scientist[1][2]

Before selecting a remediation method, you must diagnose the chemical environment.[1][2] Palladium removal is not "one size fits all"; it is governed by the oxidation state of the metal, the solubility of your product, and the functional groups present.[1]

Decision Matrix: Method Selection

Use the following logic flow to determine the most appropriate remediation strategy for your specific reaction mixture.

Pd_Removal_StrategyStartAnalyze Reaction MixtureSolubilityIs Product Water Soluble?Start->SolubilityAq_YesWater Soluble ProductSolubility->Aq_YesYesAq_NoWater Insoluble Product(Organic Phase)Solubility->Aq_NoNoPd_StateDominant Pd Species?ScavengerSolid-Supported Scavengers(Silica/Resin)Aq_Yes->ScavengerBest OptionCrystCrystallization(Polishing Step)Scavenger->CrystFinal PolishChelatingIs Product a Strong Chelator?(e.g., Pyridines, Amines)Aq_No->ChelatingChelating->ScavengerNo (Alternative)WashAqueous Extraction(L-Cysteine/NAC)Chelating->WashNo (Standard)AdsorbentActivated Carbon(High Surface Area)Chelating->AdsorbentYes (Competition)Wash->CrystFinal Polish

Figure 1: Strategic decision tree for selecting a palladium removal method based on product solubility and functional group interference.

Module 2: Solid-Supported Scavengers (Silica & Resins)

Context: Functionalized silica gels are the industry standard for removing Pd from organic solutions because they eliminate the need for liquid-liquid extraction and minimize solvent waste.

Technical Deep Dive: The Mechanism

Scavenging is not instantaneous.[1][2] It relies on two distinct kinetic steps:[1][2]

  • Diffusion: The Pd species must diffuse from the bulk solvent into the mesopores of the silica (typically 60 Å).[2]

  • Coordination: The functional group (e.g., Thiol) must undergo ligand exchange, displacing the original ligands (phosphines, amines) to bind the Pd.[1]

Comparative Data: Scavenger Functionality

Select the scavenger based on the Pd species and reaction solvent.[2]

Scavenger TypeFunctional GroupTarget Pd SpeciesBest SolventsNotes
Si-Thiol (SH) MercaptopropylPd(II), Pd(0)THF, DCM, Toluene, MeOHThe "Universal" scavenger.[1] High affinity but can smell.[1][2]
Si-TMT TrimercaptotriazinePd(II)EtOAc, AlcoholsBest for APIs. Non-swelling, high selectivity, no sulfur smell.[1][2]
Si-Thiourea ThioureaPd(II), Pd(OAc)₂Aqueous/Organic mixturesExcellent for cationic Pd species.[1][2]
Si-Diamine EthylenediaminePd(II)Non-polar solventsCheaper, but lower affinity than sulfur-based options.[1][2]
Protocol: Batch Mode Scavenging

Objective: Reduce Pd < 10 ppm in a non-chelating product.

  • Preparation: Dissolve the crude product in a solvent that swells the silica (THF and DCM are ideal; MeOH is good; Toluene is slower).[2]

  • Loading: Add Si-Thiol or Si-TMT at a ratio of 5–10 equivalents relative to the residual Pd content (not the product).

    • Pro-Tip: If Pd content is unknown, start with 10% w/w relative to the crude product mass.[1][2]

  • Incubation: Agitate (do not magnetically stir if possible, to avoid grinding the beads) at 40–50°C for 4–12 hours.

    • Why Heat? Heat increases the diffusion rate of Pd into the pores and overcomes the activation energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the scavenger.[2]

  • Analysis: Test filtrate via ICP-MS.

FAQ: Scavenging

Q: The scavenger isn't working. The filtrate is still colored. A: You likely have Colloidal Pd (Pd nanoparticles) or a Pd-Product complex .

  • Fix 1: Add a mild oxidant (e.g., open to air, or trace t-BuOOH) to oxidize Pd(0) to Pd(II), which binds better to TMT/Thiol. [1] * Fix 2: Switch to Activated Carbon (Darco KB-G) which captures nanoparticles better than grafted silica.[1][2]

Module 3: Aqueous Extraction (The "Process Chem" Method)

Context: For large-scale manufacturing (>1 kg), silica scavengers can be prohibitively expensive.[1] Aqueous washes using small molecule chelators are the cost-effective alternative.[1][2]

Protocol: L-Cysteine / N-Acetylcysteine (NAC) Wash

This method relies on the high affinity of sulfur for Pd, forming a water-soluble complex that partitions out of the organic phase.

Reagents:

  • N-Acetylcysteine (NAC) or L-Cysteine.[1][2]

  • Ammonia (28% aqueous solution) or Sodium Bicarbonate.[1][2]

Step-by-Step Workflow:

  • Organic Phase: Ensure your product is dissolved in a water-immiscible solvent (Toluene, EtOAc, or DCM).[1][2]

  • Chelation Step: Add an aqueous solution of NAC (3–5 equivalents relative to Pd).[1][2]

  • Heating (Critical): Heat the biphasic mixture to 40–60°C for 1–2 hours with vigorous stirring.

    • Mechanism:[1][2][3] Heating dissociates the Pd from the product/ligand and allows the NAC to bind.

  • Basification: Cool to room temperature. Add aqueous Ammonia (or base) to adjust pH to >9.[2]

    • Why? This deprotonates the carboxylic acid on the NAC-Pd complex, rendering it ionic and highly water-soluble, driving it into the aqueous layer.[1]

  • Separation: Separate the layers. The Pd will be in the aqueous (yellow/orange) layer.[2]

  • Polishing: Wash the organic layer with water or brine to remove residual NAC.[1][2]

Module 4: Troubleshooting & Edge Cases

Scenario A: Product is a Pyridine/Amine (Chelator)

Issue: Your product binds Pd as tightly as the scavenger does. Solution:

  • Acid Wash: If your product is stable to acid, wash the organic phase with 1M HCl.[1][2] Protonating the product's nitrogen releases the Pd.[2]

  • Super-Activated Carbon: Use specialized carbons (e.g., Ecosorb®) which use a combination of adsorption and ion exchange.[1][2]

Scenario B: "Pd Black" (Colloidal Metal)

Issue: Fine black particles pass through filters and clog columns.[1][2] Solution:

  • Celite Filtration: Filter the reaction mixture through a pad of Celite 545 before attempting scavenging.[1][2]

  • Precipitation: Add Trimercaptotriazine (TMT) sodium salt.[1][2] This forms an insoluble Pd-TMT polymer that precipitates out and helps coagulate the fines for easier filtration.[1][2]

Scenario C: Regulatory Panic (ICH Q3D)

Issue: You are at 20 ppm, but the limit is 10 ppm. Solution:

  • Crystallization: This is the ultimate purification.[1][2] Crystallizing the product usually rejects the Pd into the mother liquor.[2]

  • Strategy: Perform a scavenger treatment first to get to 50 ppm, then crystallize to reach <5 ppm.[1][2]

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2][4] Link

  • Rosso, V. W., Lust, D. A., Bernot, P. J., et al. (1997).[1][2][4] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[1][2][5][6][7] Organic Process Research & Development, 1(4), 311–314.[1][2][4][6] Link

  • Welch, C. J., Albaneze-Walker, J., Leonard, W. R., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1][2] Link

  • International Council for Harmonisation (ICH). (2019).[1][2] ICH Guideline Q3D (R2) on Elemental Impurities. Link

  • Bien, J. T., Lane, G. C., & Oberholzer, M. R. (2013).[1][2] Removal of Palladium from Pharmaceutical Intermediates and APIs.[1][2][7][8][9] Topics in Catalysis, 56, 112–116.[1][2]

Technical Support Center: Exothermic Nitration Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Operator: Senior Application Scientist Subject: Thermal Safety & Runaway Prevention in Aromatic Nitration

Welcome to the Nitration Safety Command Center

You have reached the Tier-3 Technical Support interface.[1] This guide is not a standard operating procedure (SOP); it is a failure prevention system . Nitration reactions are deceptively simple on paper but thermodynamically unforgiving in practice.

The guidance below addresses the three distinct thermal threats of nitration: Reaction Enthalpy , Heat of Dilution , and Decomposition Potential .

Module 1: Thermodynamics & Kinetics Desk

"Why is my temperature spiking before the reaction even starts?"

The Core Issue: The Dual-Heat Trap

Users often confuse the heat of reaction with the heat of mixing. In mixed-acid nitrations (HNO₃/H₂SO₄), you are managing two simultaneous exothermic events.

Technical Insight: The formation of the active electrophile, the nitronium ion (


), is an equilibrium process driven by sulfuric acid acting as a dehydrating agent.[2] This dehydration is highly exothermic.
Heat SourceOriginMagnitude (Approx.)[3][4][5]Timing
Heat of Dilution Mixing HNO₃/H₂SO₄/H₂O-20 to -60 kJ/molImmediate upon acid contact
Heat of Reaction Substitution of Ar-H with Ar-NO₂-145 ± 70 kJ/molRate-limited by mixing/kinetics
Decomposition Oxidation/Breakdown of Product-300+ kJ/molTriggered if

Troubleshooting Q&A

Q: I calculated the cooling load based on the nitration enthalpy, but I'm still overwhelming the chiller. Why? A: You likely neglected the Heat of Dilution . When water is produced as a byproduct (


), the sulfuric acid hydrates, releasing significant energy.
  • Corrective Action: Re-calculate your cooling requirement (

    
    ) as:
    
    
    
    
    Reference: Zaldivar et al. on Heat effects due to dilution in aromatic nitrations [1].

Q: How do I determine if my process is thermally critical? A: You must calculate the MTSR (Maximum Temperature of Synthesis Reaction).[3][5] If the cooling fails at the moment of maximum reactant accumulation, the temperature will rise adiabatically.

  • The Safety Rule:

    
    
    If your MTSR exceeds the onset temperature of decomposition (
    
    
    
    ), you are in a "Criticality Class 4 or 5" scenario—essentially a bomb waiting for a cooling failure.
Module 2: Process Dynamics & Accumulation

"The feed is off, but the temperature is still rising."

The "Sleeping Tiger" Phenomenon (Thermal Accumulation)

This is the most common cause of nitration explosions. If the reaction temperature is too low or mixing is inefficient, the nitric acid accumulates unreacted. When the system finally warms up or mixing improves (e.g., phase inversion), all that stored potential energy releases at once.

Visualizing the Hazard

The following diagram illustrates the fatal cycle of reactant accumulation.

AccumulationTrap Start Start Acid Feed LowTemp Temp Too Low OR Mixing Poor Start->LowTemp Process Deviation Accumulation HNO3 Accumulates (Unreacted) LowTemp->Accumulation Feed Continues Accumulation->Accumulation Feed Continues (DoS Increases) Trigger Trigger Event: (Temp Rise or Phase Inversion) Accumulation->Trigger System Instability RapidRxn Rapid Kinetic Spike Trigger->RapidRxn Arrhenius Acceleration Runaway THERMAL RUNAWAY (Cooling Capacity Exceeded) RapidRxn->Runaway Heat Release > Heat Removal

Figure 1: The Accumulation Cycle. Note that "Feed Continues" while the reaction is stalled creates a hazardous "Degree of Scanning" (DoS) gap.

Troubleshooting Q&A

Q: My reaction is biphasic (organic/acid). The temperature spikes randomly. What is happening? A: You are likely experiencing Phase Inversion .

  • Diagnosis: In semi-batch nitration, you often start with an organic continuous phase. As you add mixed acid, the volume ratio changes. Eventually, the system flips to an acid-continuous phase.

  • The Risk: This inversion drastically changes the interfacial area and mass transfer coefficient (

    
    ). If the reaction was mass-transfer limited, it suddenly becomes kinetically controlled, releasing a heat spike.
    
  • Protocol: Maintain high impeller speeds (Weber number > 2000) to ensure consistent droplet size distribution throughout the addition [2].

Q: If the agitator stops during acid addition, should I restart it immediately? A: ABSOLUTELY NOT.

  • The Danger: Restarting the agitator will instantly mix the separated layers, causing the accumulated acid to react simultaneously (see Figure 1).

  • Correct Protocol:

    • Immediately stop the acid feed.

    • Leave the agitator OFF .

    • Initiate emergency cooling (jacket full cold).

    • Quench the reaction by dumping the content into ice water (if safe) or adding water very slowly only if the protocol allows (risk of steam explosion). Reference: IChemE Incident Reports on agitation failure [3].

Module 3: Workup & Quenching

"The reaction was stable, but it boiled over during the quench."

The Inverse Quench Rule

Never add water to a nitration mixture. The heat of hydration of the concentrated sulfuric acid (spent acid) is sufficient to flash the water to steam, carrying acidic aerosols into the lab/plant.

Standard Operating Procedure (SOP) for Safe Quenching
  • Preparation: Prepare a slurry of crushed ice and water (5-10x reaction volume).

  • Direction: Always pour the Reaction Mixture INTO the Ice .

  • Rate Control: Monitor the temperature of the quench vessel. Do not allow it to exceed 20°C.

  • Fume Management: Expect

    
     off-gassing (brown fumes) during quenching as residual nitric acid decomposes or reacts with nitrous acid species.
    
Module 4: Safety Decision Logic

Use this logic gate to determine if your experiment requires immediate termination.

SafetyLogic Monitor Monitor Reactor Temp (Tp) Check1 Tp > Setpoint + 5°C? Monitor->Check1 Check1->Monitor No Action1 STOP FEED Increase Jacket Flow Check1->Action1 Yes Check2 Temp Still Rising? Action1->Check2 Action2 EMERGENCY DUMP (Quench) Check2->Action2 Yes (Runaway) Return Resume Feed (Slowly) Check2->Return No (Stabilized)

Figure 2: Critical decision path for temperature excursions during semi-batch nitration.

References
  • Zaldivar, J. M., et al. (1992). Heat effects due to dilution during aromatic nitrations by mixed acid in batch conditions. Journal of Thermal Analysis and Calorimetry.

  • Quadros, P. A., et al. (2005). The effect of phase inversion during semibatch aromatic nitrations. Chemical Engineering Science.

  • IChemE Safety Centre. (1990). Incident during nitration in a batch reactor - Agitation Failure. Loss Prevention Bulletin.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • Kulkarni, A. A. (2014).[2] Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.

Sources

Reaction Optimization Support Center: The Chichibabin Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why is my reaction turning into tar?

The Chichibabin reaction (amination of pyridines via NaNH


) is notoriously "dirty." If your reaction mixture resembles black sludge/tar, it is rarely due to random decomposition. It is a specific failure of the hydride elimination step .
The Mechanistic Bottleneck

The reaction proceeds via an addition-elimination mechanism (


). The nucleophile (NH

) adds to the pyridine ring to form a anionic

-adduct (Meisenheimer complex).[1]

The Critical Failure Point: The leaving group is a hydride ion (H


), which is a terrible leaving group.
  • Scenario A (Success): The hydride is eliminated (often as H

    
     gas), restoring aromaticity.[2]
    
  • Scenario B (Tar/Dimerization): The hydride elimination is too slow. The long-lived

    
    -adduct undergoes Single Electron Transfer (SET), generating radical anions that polymerize or dimerize (e.g., forming 4,4'-bipyridines).
    
Visualizing the Failure Pathway

ChichibabinMechanism Start Pyridine Substrate + NaNH2 Complex Anionic σ-Adduct (Meisenheimer Complex) Start->Complex Nucleophilic Attack (Fast) Product 2-Aminopyridine (Target) Complex->Product Hydride Elimination (-H:) Restores Aromaticity Tar Polymers & Sludge (Tar) Complex->Tar Thermal Polymerization (If H- elimination is slow) Dimer 4,4'-Bipyridines (Dimer) Complex->Dimer SET / Radical Coupling

Figure 1: The Mechanistic Fork. Tar formation is a kinetic penalty for slow hydride elimination.

Troubleshooting Guides (Q&A Format)

Issue: "I get low yields and a viscous black oil."

Diagnosis: Thermal polymerization of the intermediate. Root Cause: You are likely running the reaction in high-boiling solvents (xylene/toluene) at reflux (


C) to force the hydride elimination. These temperatures promote radical polymerization of the 

-adduct. The Fix: Switch to the Oxidative Chichibabin Protocol . By adding a mild oxidant, you provide a "sink" for the hydride, allowing the reaction to proceed at much lower temperatures (even

C to RT).
Issue: "My substrate is consumed, but I see massive amounts of dimers (bipyridines)."

Diagnosis: Radical coupling (SET pathway). Root Cause: This is common with electron-deficient pyridines or when using "old" NaNH


 that has absorbed moisture (forming NaOH, which alters basicity).
The Fix: 
  • Fresh Reagents: Use freshly generated NaNH

    
     or high-grade commercial sources stored strictly under Argon.
    
  • Liquid Ammonia: Switch solvent to liquid NH

    
     (see Protocol A). The low temperature (
    
    
    
    C) suppresses the activation energy required for radical coupling.
Issue: "The reaction stalls after 50% conversion."

Diagnosis: Surface passivation. Root Cause: NaNH


 is insoluble in organic solvents. The reaction occurs on the surface of the solid particles. As the reaction proceeds, the surface becomes coated with the sodium salt of the product.
The Fix:  Use Phase Transfer Catalysis  or the modern NaH/LiI Composite  method (see Protocol C) to solubilize the amide species.

Optimized Protocols

Comparative Analysis of Methods
FeatureClassic (Thermal)Cryogenic (Liquid NH

)
Oxidative (KMnO

)
Modern (NaH/LiI)
Temp

C

C

C to RT

C
Tar Risk High LowVery Low Low
Mechanism Thermal H

loss
IonicOxidative H

scavenging
Soluble cluster
Best For Simple PyridinesLabile SubstratesHigh-Value/Complex DrugsAlkyl amine addition
Protocol A: The "Clean" Cryogenic Method (Liquid NH )

Best for minimizing tar in standard substrates.

  • Setup: 3-neck flask with dry ice condenser, KOH drying tube, and mechanical stirrer.

  • Condensation: Condense approx. 100 mL of anhydrous NH

    
     at 
    
    
    
    C.
  • Catalyst Formation: Add a catalytic amount of Fe(NO

    
    )
    
    
    
    (approx. 50 mg).
  • Base Generation: Add Na metal (2.3 g, 100 mmol) in small pieces. Wait for the blue color to fade to grey (formation of NaNH

    
    ).
    
  • Addition: Add pyridine substrate (80 mmol) dropwise (neat or in minimal ether).

  • Reaction: Stir at

    
    C (refluxing NH
    
    
    
    ) for 4–6 hours. Note: H
    
    
    gas evolution must be monitored.
  • Quench: Add solid NH

    
    Cl slowly to quench excess amide. Evaporate NH
    
    
    
    under N
    
    
    flow.
Protocol B: The Oxidative Chichibabin (Zero-Tar Variant)

Best for temperature-sensitive or electron-rich substrates.

Theory: Instead of waiting for H


 to leave thermally, we use KMnO

to oxidize the

-complex.
  • Complex Formation: Dissolve substrate (10 mmol) in liquid NH

    
     (or THF if using LiNH
    
    
    
    ).
  • Add Base: Add NaNH

    
     (1.1 equiv) at 
    
    
    
    C. Stir for 30 mins. The solution will turn deep red/brown (formation of the
    
    
    -adduct).
  • Oxidation: Add solid KMnO

    
     (2.5 equiv) in small portions.
    
    • Critical: The color will change from red to dark brown (MnO

      
       precipitate).
      
  • Workup: Allow NH

    
     to evaporate. Add water and filter through Celite to remove MnO
    
    
    
    . Extract filtrate with DCM.
Protocol C: The Modern "Soluble" Method (NaH + LiI)

Best for attaching alkyl amines or when liquid NH


 is unavailable.

Theory: LiI breaks down the polymeric aggregates of NaH/NaNHR, making the base soluble and "naked," increasing reactivity at lower temperatures.

  • Reagents: In a glovebox or under strict Argon, mix NaH (3.0 equiv) and LiI (2.0 equiv).

  • Solvent: Add anhydrous THF.

  • Amine Source: Add the primary amine (e.g., n-butylamine, 2.0 equiv) and the pyridine substrate (1.0 equiv).[3]

  • Heat: Stir at

    
    C for 18 hours.
    
  • Result: This method typically yields

    
     product with negligible tar because the reaction temperature is below the polymerization threshold of the intermediate.
    

References

  • Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society, 46, 1216. (The foundational text establishing the reaction).[1][3][4][5][6][7][8][9][10]

  • McGill, C. K.; Rappa, A. (1988). "Advances in the Chichibabin Reaction." Advances in Heterocyclic Chemistry, 44, 1-79. Link (Comprehensive review on mechanism and side reactions).

  • Pang, J. H.; et al. (2019).[11] "Revisiting the Chichibabin Reaction: C2-Amination of Pyridines with a NaH–Iodide Composite." Asian Journal of Organic Chemistry, 8(5), 658-662. Link (Source for Protocol C and modern soluble optimization).

  • Vorbruggen, H. (1990). "The Oxidative Chichibabin Reaction." Advances in Heterocyclic Chemistry, 49, 117-192. Link (Definitive source for KMnO4/Oxidative protocols).

  • Zoltewicz, J. A. (1976). "Nucleophilic Substitution at High Temperatures." Topics in Current Chemistry, 59, 33-64. Link (Mechanistic insights into thermal tar formation).

Sources

Purification Support Center: Inorganic Salt Removal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Subject: Workup procedures to remove inorganic salts from reaction mixtures.

Welcome to the Purification Help Desk

Removing inorganic salts (byproducts of reagents like LiAlH₄, Pd catalysts, or simple buffers) is the most critical step in isolating a clean organic product. If you are seeing broad NMR peaks, persistent ash in combustion analysis, or "wet" oils that refuse to crystallize, you likely have residual salts.

This guide is structured as a Tiered Troubleshooting System . Start at Tier 1 for standard issues and escalate to Tier 2 or 3 for complex solubility profiles.

Tier 1: The Standard Aqueous Workup (Liquid-Liquid Extraction)

User Question: My product is lipophilic (soluble in organics), and the salts are water-soluble. Why are salts still showing up in my final product?

Diagnosis: You are likely relying on a single wash or failing to account for the "salting in" effect where organic solvents dissolve some water (and thus salts).

The Protocol: Optimized LLE

Use this protocol for standard reactions (e.g., esterifications, alkylations).

  • Dilution: Dilute the reaction mixture with a low-polarity solvent (Et₂O or DCM).

    • Note: Avoid THF or Dioxane at this stage; they are miscible with water and will drag salts into the organic layer.

  • The Rule of Three: Wash the organic layer three times with the aqueous phase.

    • Mechanism:[1][2][3][4][5][6] According to the Nernst Distribution Law, three small washes are mathematically superior to one large wash for removing impurities.

  • The Brine Finish: The final wash must be saturated aqueous NaCl (brine).

    • Why? Brine increases the ionic strength of the aqueous layer, forcing water molecules out of the organic layer ("salting out" the water). This minimizes the amount of dissolved salt water carried over.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ and filter.

Data: Water Content in Common Solvents (at 25°C)

Residual water carries dissolved salts.

SolventSolubility of Water in Solvent (w/w%)Risk Level
Diethyl Ether~1.2%Moderate
Dichloromethane (DCM)~0.2%Low
Ethyl Acetate~3.3%High
THFMiscibleCritical (Must remove before wash)

Tier 2: The "Nightmare" Scenario (Water-Soluble Products)

User Question: My product is polar/amphiphilic. When I wash with water, my product goes into the water layer with the salt. How do I separate them?

Diagnosis: Standard extraction fails because the Partition Coefficient (


) of your product favors the aqueous phase. You need to manipulate the 

.
Solution A: The "Magic" Solvent Mixture (3:1 CHCl₃/IPA)

For polar compounds (amides, alcohols, heterocycles), standard DCM or EtOAc is often too non-polar.

Protocol:

  • Saturate the aqueous layer with solid NaCl (make it a slurry). This reduces the solubility of organics in the water (Salting Out).[7]

  • Extract with a mixture of Chloroform : Isopropanol (3:1) .

    • Why? This mixture is polar enough to dissolve polar organics but remains immiscible with brine.

  • Repeat 4-5 times.

Solution B: n-Butanol Extraction

n-Butanol is immiscible with water but highly polar.

  • Extract the aqueous salt solution with n-Butanol.[8]

  • Concentrate the n-Butanol layer.

    • Warning: n-Butanol has a high boiling point (117°C). You will need a strong vacuum or azeotrope with water/heptane to remove it.

Solution C: Non-Aqueous Precipitation (Trituration)

If your product is soluble in DCM or Acetone, but the salts are not:

  • Evaporate the reaction solvent completely to dryness.

  • Redissolve the residue in dry DCM or Acetone.

  • The inorganic salts (NaCl, LiCl, etc.) will remain as solids.

  • Filter through a Celite pad or fritted glass funnel.

Tier 3: Specialized Metal Workups

User Question: I used a metal reagent (Aluminum hydride, Copper, Tin). The emulsion is terrible, and I can't filter it.

Ticket #301: Aluminum Salts (LiAlH₄ / DIBAL)

Aluminum salts form gelatinous hydroxides (


) that clog filters and trap product.

Method 1: The Fieser Workup (Standard) For


 grams of LiAlH₄ used:
  • Dilute with ether at 0°C.

  • Slowly add

    
     mL Water .
    
  • Add

    
     mL 15% aqueous NaOH .
    
  • Add

    
     mL Water .
    
  • Warm to RT and stir for 15 mins. Result is a granular white solid that filters easily.

Method 2: Rochelle’s Salt (For sensitive substrates) If Fieser is too basic (pH > 12):

  • Quench reaction.[3][9][10][11]

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously until two clear layers form (can take 1-12 hours).

    • Mechanism:[1][2][3][4][5][6] Tartrate acts as a bidentate ligand, chelating Aluminum into a water-soluble complex, breaking the emulsion.

Ticket #302: Transition Metals (Cu, Pd)
  • Copper: Wash organic layer with aqueous

    
     / 
    
    
    
    (pH ~9). Copper forms a water-soluble deep blue complex
    
    
    .
  • Palladium: After reaction, add a metal scavenger resin (e.g., Thiol-functionalized silica) and stir for 2 hours, then filter. Alternatively, wash with aqueous Sodium Diethyldithiocarbamate.

Visual Troubleshooting Workflows

Workflow 1: Master Decision Matrix for Salt Removal

SaltRemoval Start START: Reaction Complete Contains Inorganic Salts Q1 Is the Product Water Soluble? Start->Q1 Q3 Specific Metal Salts? Q1->Q3 Yes (Polar) Sol1 Standard Aqueous Workup (Wash w/ Water + Brine) Q1->Sol1 No (Lipophilic) Q2 Is the Product Acid/Base Sensitive? Sol4 Rochelle's Salt Wash (Chelation) Q2->Sol4 Yes (Sensitive) Sol5 Fieser Workup (Granular Precipitate) Q2->Sol5 No (Stable) Q3->Q2 Yes (Aluminum/Transition) Sol3 Trituration: Evaporate -> Redissolve in DCM -> Filter Q3->Sol3 No specific metal Sol2 Salting Out + 3:1 CHCl3:IPA Extraction Sol1->Sol2 If recovery low

Caption: Decision tree for selecting the appropriate workup method based on product solubility and reagent type.

Workflow 2: Aluminum Workup Logic (Fieser vs. Rochelle)

AluminumWorkup Start Quench LiAlH4/DIBAL Check Is Product Acid/Base Stable? Start->Check Fieser Fieser Method (x mL H2O, x mL NaOH, 3x mL H2O) Check->Fieser Yes Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Check->Rochelle No (Sensitive) Result1 Granular Solid (Fast Filter) Fieser->Result1 Result2 Phase Separation (Slow, Gentle) Rochelle->Result2

Caption: Selection logic for Aluminum hydride quench methods to prevent emulsion formation.

References

  • University of Rochester . Workup for Polar and Water-Soluble Solvents. Not Voodoo X. [Link]

  • University of Rochester . Workup: Aluminum Hydride Reduction (Fieser & Rochelle Protocols). Not Voodoo X. [Link]

  • American Chemical Society . Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]

  • ResearchGate . Discussion on removing NaCl from highly water-soluble organic compounds. [Link]

Sources

Validation & Comparative

comparative yield analysis of different synthetic routes to aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to aminopyridines, designed for researchers in medicinal chemistry and process development.

Executive Summary

Aminopyridines are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in potassium channel blockers (e.g., 4-aminopyridine) and kinase inhibitors. While the Chichibabin reaction remains a textbook classic for 2-aminopyridines, modern drug development demands higher regioselectivity and milder conditions. This guide compares traditional methods against modern transition-metal catalysis and rearrangement protocols, focusing on yield, regiocontrol, and scalability.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated primarily by the target isomer (2-, 3-, or 4-position) and the electronic nature of the substrate.

Table 1: Comparative Yield & Performance Matrix
Synthetic RouteTarget IsomerTypical YieldKey AdvantagesMajor Limitations
Nucleophilic Aromatic Substitution (

)
2-, 4-75–95%High yield for electron-deficient rings; Scalable; Metal-free.Requires activated leaving group (F, Cl); Poor for 3-amino (electron-rich position).
Pd-Catalyzed Amination (Buchwald-Hartwig) 2-, 3-, 4-80–98%Universal scope; Works on unactivated chlorides; Excellent functional group tolerance.High cost of Pd/Ligands; Metal scavenging required for pharma compliance.
Catalytic Hydrogenation (from

)
2-, 3-, 4-90–99%Near-quantitative yields; Green chemistry (water/alcohol solvents); Atom economical.Requires nitration step (often harsh); Safety concerns with

pressure.
Chichibabin Reaction 2- (major), 4-30–60%Direct C-H functionalization; Low raw material cost (

).
Harsh conditions (

); Poor regioselectivity; Low yield for complex substrates.
Curtius Rearrangement 3-, 4-65–85%Access to 3-aminopyridines from acids; Retains stereochemistry if chiral.Requires azide handling (safety); Multi-step process.
Pyridine N-Oxide Rearrangement 2-70–90%Mild alternative to Chichibabin; Regioselective; Metal-free.Requires N-oxide formation and subsequent reduction/rearrangement steps.

Mechanistic Logic & Pathway Selection

The "Electronic Wall" of the 3-Position

A critical insight for process chemists is the electronic disparity of the pyridine ring.

  • Positions 2 & 4: Electron-deficient. Susceptible to nucleophilic attack (

    
    , Chichibabin).
    
  • Position 3: Electron-neutral/rich. Resistant to nucleophiles.

    • Implication: You cannot efficiently synthesize 3-aminopyridine via

      
       or Chichibabin. You must use Electrophilic Nitration followed by Reduction  or Pd-Catalyzed Coupling .
      
Visualization: Decision Pathway for Aminopyridine Synthesis

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on the starting material and target position.

Aminopyridine_Routes Start Target Structure Isomer Isomer Position? Start->Isomer Pos24 2- or 4-Aminopyridine Isomer->Pos24 Pos3 3-Aminopyridine Isomer->Pos3 Halogen Halogen Precursor Available? Pos24->Halogen Nitro Nitro Precursor Available? Pos3->Nitro Acid Carboxylic Acid Available? Halogen->Acid No SNAr Route A: SNAr (Displacement of Cl/F) Yield: High Halogen->SNAr Yes (Activated) Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) Yield: Excellent Halogen->Buchwald Yes (3-Halo) Chichibabin Route E: Chichibabin (Direct C-H Amination) Yield: Low-Mod Halogen->Chichibabin No (Direct C-H) Nitro->Halogen No Red Route C: Nitro Reduction (H2/Pd-C) Yield: Near Quant. Nitro->Red Yes Curtius Route D: Curtius Rearrangement (DPPA/NaN3) Yield: Good Acid->Curtius Yes

Figure 1: Decision tree for selecting the optimal synthetic route based on regiochemistry and precursor availability.

Detailed Experimental Protocols

These protocols are selected for their reliability and high yield in a research setting.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Universal Route)

Best for: Unactivated halopyridines, especially at the 3-position or with complex amine partners.

Mechanism: The catalytic cycle involves oxidative addition of the Pd(0) species into the C-X bond, amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (1.5 equiv)
    
  • 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube with

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Stir at RT for 5 min to pre-complex the catalyst (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 3-bromopyridine and morpholine via syringe.

  • Reaction: Seal the tube and heat to

    
     for 12–16 hours.
    
  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 85–95%[1]

Protocol B: Catalytic Hydrogenation of Nitropyridines (Green Route)

Best for: High-throughput synthesis when the nitro precursor is readily available. Ideal for 3-aminopyridine synthesis.[2]

Materials:

  • 3-Nitropyridine (1.0 equiv)

  • 10% Pd/C (5–10 wt% loading)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Workflow:

  • Safety Check: Ensure all ignition sources are removed. Purge vessel with

    
    .
    
  • Loading: Add 3-nitropyridine to the flask and dissolve in MeOH.

  • Catalyst Addition: Carefully add Pd/C (wet support preferred to minimize ignition risk).

  • Hydrogenation: Evacuate the flask and backfill with

    
     (
    
    
    
    ). Maintain under
    
    
    balloon pressure (1 atm) at RT.
  • Monitoring: Stir vigorously. Reaction is typically complete in 2–4 hours (monitor by TLC for disappearance of starting material).

  • Work-up: Filter the mixture through Celite under an inert atmosphere (Pd/C can be pyrophoric when dry).

  • Isolation: Evaporate the solvent. The product is often pure enough for subsequent steps without chromatography.

    • Expected Yield: 95–99%

Protocol C: Direct Amination of Pyridine N-Oxides (Modern "Chichibabin")

Best for: Regioselective synthesis of 2-aminopyridines under mild conditions without sodium amide.

Mechanism: Activation of the N-oxide with


 creates a reactive intermediate that undergoes nucleophilic attack by the amine at the 

-position, followed by aromatization.

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • p-Toluenesulfonic anhydride (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM) or Trifluorotoluene

Step-by-Step Workflow:

  • Activation: Dissolve Pyridine N-oxide and the amine in DCM at

    
    .
    
  • Addition: Add

    
     portion-wise to the stirring solution.
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Deprotection/Work-up: Quench with aqueous

    
    . Extract with DCM.
    
  • Purification: Flash chromatography is usually required to separate the sulfonamide by-products.

    • Expected Yield: 75–85%[3]

Mechanistic Visualization: Buchwald-Hartwig Cycle

The success of the Buchwald-Hartwig amination on pyridines relies on the catalytic cycle depicted below. Note the critical role of the ligand (L) in facilitating the reductive elimination step, which is often the rate-determining step for electron-poor heterocycles.

Buchwald_Cycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Pyridine-Br) AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base) AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 + Ar-NR2

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of halopyridines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Yin, J., et al. (2007).[4] "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry.

  • Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society. (Historical Reference).
  • Ghosh, A. K., et al. (2018).[5] "The Curtius rearrangement: applications in modern drug discovery." Organic & Biomolecular Chemistry.

  • Li, X., et al. (2021).[6] "Green Reduction of Nitroarenes." Organic Letters.

Sources

Spectroscopic Profiling of Nitropyridine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In heterocyclic drug discovery, the position of the nitro group on the pyridine ring dictates not only the scaffold's reactivity but also its metabolic fate. Distinguishing between 2-nitropyridine (2-NP) , 3-nitropyridine (3-NP) , and 4-nitropyridine (4-NP) is a critical quality attribute (CQA) during early-phase synthesis, particularly because the synthetic routes to access them differ fundamentally.

  • 3-NP is the thermodynamic product of direct electrophilic aromatic substitution (EAS).

  • 4-NP is typically accessed via N-oxide intermediates to overcome ring deactivation.

  • 2-NP is often synthesized via oxidation of 2-aminopyridine, as direct nitration is low-yielding and unstable.

This guide provides a definitive spectroscopic framework to differentiate these isomers, moving beyond basic characterization to mechanistic spectral interpretation.

Structural & Electronic Basis of Detection

To interpret the spectra, one must understand the electronic "war" within the molecule. The pyridine nitrogen is electron-withdrawing (inductive and mesomeric), making the ring electron-deficient. The nitro group (


) is also strongly electron-withdrawing.[1][2]
  • Resonance Interaction:

    • 2-NP & 4-NP: The nitro group can participate in direct resonance with the pyridine nitrogen (contributors involving a formal positive charge on the ring nitrogen). This creates a "push-pull" electronic system, though the "push" is limited by the electronegativity of the pyridine nitrogen.

    • 3-NP: The nitro group is in a "meta-like" relationship. It cannot delocalize negative charge onto the ring nitrogen. This makes 3-NP the most stable and the standard product of nitration.

Visualization: Isomer Identification Logic

The following decision tree illustrates the logical flow for identifying the isomers based on symmetry and synthesis origin.

Nitropyridine_ID cluster_legend Logic Flow Start Unknown Nitropyridine Isomer Step1 1H NMR Symmetry Check Start->Step1 Sym Symmetric Pattern (AA'XX' or AA'BB') Step1->Sym Yes Asym Asymmetric Pattern (ABCD System) Step1->Asym No Isomer4 4-Nitropyridine (2 distinct signals) Sym->Isomer4 Step2 Check H2 Chemical Shift (Singlet-like?) Asym->Step2 Isomer3 3-Nitropyridine (H2 at ~9.4 ppm, s) Step2->Isomer3 Yes (H2 between N and NO2) Isomer2 2-Nitropyridine (No singlet; complex d/t) Step2->Isomer2 No (H3/H4/H5/H6 coupled)

Figure 1: Algorithmic approach to isomer differentiation using 1H NMR symmetry rules.

Primary Validation: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis. The key differentiator is symmetry and the deshielding cone of the nitro group.

Experimental Protocol: NMR Sample Preparation

Objective: Ensure sharp resolution of coupling constants (


) to distinguish 2-NP from 3-NP.
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: Nitropyridines are polar.[2]

      
       may cause peak overlap due to concentration dependence. DMSO-d6 prevents aggregation and provides a consistent H-bonding environment.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition: Run at minimum 300 MHz (400+ MHz recommended). Set relaxation delay (

    
    ) to 2.0s to ensure integration accuracy of the aromatic protons.
    
Comparative Chemical Shifts (DMSO-d6)
Feature3-Nitropyridine (The Standard)4-Nitropyridine (The Symmetric)2-Nitropyridine (The Unstable)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
H2 (Ortho to N) ~9.45 ppm (d,

Hz)
Most deshielded. Appears as a singlet/fine doublet.
~9.15 ppm (m) Equivalent to H6.N/A (Substituted)
H3 (Meta to N) N/A (Substituted)~8.35 ppm (m) Equivalent to H5.~8.50 ppm (dd) Deshielded by adjacent

.
H4 (Para to N) ~8.65 ppm (dt) Deshielded by

.
N/A (Substituted)~8.30 ppm (dt)
H5 (Meta to N) ~7.75 ppm (dd) Most shielded proton in the system.~8.35 ppm (m)~7.80 ppm (ddd)
H6 (Ortho to N) ~8.95 ppm (dd) Deshielded by N, but less than H2.~9.15 ppm (m)~8.80 ppm (d) Ortho to Ring N.
Key Pattern 1:1:1:1 Integration. Distinct "Singlet" at >9.0 ppm.2:2 Integration. AA'XX' pattern (looks like two doublets).1:1:1:1 Integration. No isolated singlet >9.0 ppm.

Technical Insight: In 3-Nitropyridine , the H2 proton is located between the ring nitrogen and the nitro group. Both exert strong electron-withdrawing effects, shifting this proton significantly downfield (often >9.4 ppm), making it a diagnostic handle.

Secondary Validation: Vibrational Spectroscopy (IR)[3][4]

While less specific than NMR for isomer differentiation, IR is critical for confirming the oxidation state of the nitrogen (e.g., ruling out N-oxides which are common synthetic precursors for 4-NP).

  • Asymmetric

    
     Stretch: 
    
    
    
    [3]
  • Symmetric

    
     Stretch: 
    
    
    

Differentiation Note:

  • 4-Nitropyridine: Often shows the asymmetric stretch at the lower end (

    
    ) due to strong conjugation (resonance) between the nitro group and the para-nitrogen.
    
  • 3-Nitropyridine: The lack of direct conjugation typically keeps the asymmetric stretch higher (

    
    ).
    

Electronic Spectroscopy (UV-Vis)

UV-Vis is useful for HPLC method development.[4] The absorption maxima (


) are heavily influenced by the "Push-Pull" character.
Isomer

(MeOH)

(Extinction Coeff)
Explanation
4-NP ~225 nm, ~270 nmHighStrong resonance contribution (para-quinoid form).
3-NP ~260 nmModerateDisrupted conjugation; resembles nitrobenzene.
2-NP ~265 nmModerateSteric hindrance between

and Ring N lone pair can cause twisting, affecting

.

Method Development Tip: When developing HPLC methods, 4-nitropyridine is prone to nucleophilic aromatic substitution (


) in basic buffers. Always use acidic mobile phases  (0.1% Formic Acid or TFA) to stabilize the species by protonating the ring nitrogen.

Synthesis & Pathway Visualization[6]

Understanding the synthetic origin helps predict the likely isomer and impurities.

Synthesis_Pathways cluster_note Note Pyridine Pyridine Nitration HNO3 / H2SO4 (Electrophilic Subst.) Pyridine->Nitration Direct Nitration Aminopyridine 2-Aminopyridine Oxidation H2O2 / H2SO4 (Oxidation) Aminopyridine->Oxidation Via Amine PyridineNOxide Pyridine N-Oxide Nitration2 HNO3 / H2SO4 PyridineNOxide->Nitration2 Via N-Oxide (Para-selective) NP3 3-Nitropyridine (Major Product) Nitration->NP3 Direct Nitration NP2 2-Nitropyridine Oxidation->NP2 Via Amine NP4 4-Nitropyridine Nitration2->NP4 Via N-Oxide (Para-selective) Warning Direct nitration of Pyridine rarely yields 2- or 4- isomers due to ring deactivation.

Figure 2: Synthetic lineages. Knowing the starting material often dictates the impurity profile.

References

  • Katritzky, A. R., et al. (2005).[5] "Direct nitration of five membered heterocycles."[5] ARKIVOC, (iii), 179-191. Link (Discusses general heterocyclic nitration mechanisms).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web. Link (Authoritative source for verified NMR/IR spectra of 3-nitropyridine and 4-nitropyridine).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Bakke, J. M., & Ranes, E. (1997). "The mechanism of the nitration of pyridine with dinitrogen pentoxide."[2][6] Journal of the Chemical Society, Perkin Transactions 2. (Elucidates the migration mechanism for 3-NP synthesis).

Sources

A Comparative Guide to Greener Nitropyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitropyridines, crucial intermediates in the pharmaceutical and agrochemical industries, has traditionally been fraught with environmental and safety concerns. The classic approach, often involving harsh nitrating mixtures and hazardous reagents, presents significant challenges in waste management and operational safety. This guide provides an in-depth comparison of traditional versus modern, greener methodologies for nitropyridine synthesis, with a focus on the quantitative assessment of their green chemistry metrics. As we navigate the increasing demand for sustainable chemical manufacturing, this analysis will equip you with the insights to make more environmentally conscious and efficient synthetic choices.

The Imperative for Greener Synthesis of Nitropyridines

Nitropyridine derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules.[1] However, the conventional methods for their production often stand in stark contrast to the principles of green chemistry. The use of potent acid mixtures like nitric and sulfuric acid not only generates substantial acidic waste but also poses significant corrosion and handling risks.[2] Furthermore, subsequent reaction steps, such as the deoxygenation of pyridine N-oxides, frequently employ toxic and reactive chemicals like phosphorus trichloride (PCl₃), which reacts violently with water and is a corrosive substance.[3][4] These factors contribute to a high Process Mass Intensity (PMI) and a low Atom Economy, hallmarks of an inefficient and environmentally burdensome process.[5]

This guide will dissect and compare two primary synthetic routes to 4-nitropyridine: the traditional batch synthesis and a modern continuous flow approach. We will delve into the experimental details of each method, calculate and compare their key green chemistry metrics, and explore greener alternatives for the critical deoxygenation step.

Traditional vs. Greener Synthesis of 4-Nitropyridine: A Head-to-Head Comparison

Our comparative analysis focuses on the synthesis of 4-nitropyridine, a common and important isomer. The traditional route involves a two-step batch process: the nitration of pyridine N-oxide followed by deoxygenation. The greener alternative leverages continuous flow technology for the nitration step, a paradigm shift that offers significant advantages in safety, efficiency, and scalability.[6]

Workflow Overview

The two synthetic workflows are depicted below, highlighting the key stages and transformations.

cluster_0 Traditional Batch Synthesis cluster_1 Greener Continuous Flow Synthesis A Pyridine N-oxide B Nitration (HNO₃/H₂SO₄, Batch) A->B C 4-Nitropyridine N-oxide B->C D Deoxygenation (PCl₃) C->D E 4-Nitropyridine D->E F Pyridine N-oxide G Nitration (HNO₃/H₂SO₄, Flow) F->G H 4-Nitropyridine N-oxide G->H I Greener Deoxygenation (e.g., Pd catalyst) H->I J 4-Nitropyridine I->J start Start step1 Prepare nitrating mixture: Fuming HNO₃ + conc. H₂SO₄ in an ice bath. start->step1 step2 Heat Pyridine N-oxide to 60°C in a three-neck flask. start->step2 step3 Add nitrating mixture dropwise to the pyridine N-oxide solution. step1->step3 step2->step3 step4 Heat the reaction mixture to 125-130°C for 3 hours. step3->step4 step5 Cool to room temperature and pour onto crushed ice. step4->step5 step6 Neutralize with saturated Na₂CO₃ solution to pH 7-8. step5->step6 step7 Filter the precipitated solid. step6->step7 step8 Extract the product from the solid with acetone. step7->step8 step9 Evaporate the acetone to obtain the crude product. step8->step9 end End step9->end

Caption: Experimental workflow for the traditional batch synthesis of 4-nitropyridine-N-oxide.

Methodology:

  • Preparation of the Nitrating Mixture: In a flask, 12 mL of fuming nitric acid is cooled in an ice bath. To this, 30 mL of concentrated sulfuric acid is added slowly with stirring.

  • Reaction Setup: 9.51 g of pyridine-N-oxide is placed in a three-neck flask and heated to 60°C.

  • Nitration: The prepared nitrating mixture is added dropwise to the pyridine-N-oxide over 30 minutes.

  • Heating: The reaction mixture is then heated to 125-130°C for 3 hours.

  • Work-up: After cooling, the mixture is poured onto 150 g of crushed ice. The solution is then carefully neutralized with a saturated sodium carbonate solution to a pH of 7-8, causing the product to precipitate.

  • Isolation: The solid is collected by filtration. The 4-nitropyridine-N-oxide is then extracted from the solid using acetone, and the solvent is evaporated to yield the final product.

Greener Continuous Flow Synthesis of 4-Nitropyridine

cluster_0 Nitration Stage cluster_1 Deoxygenation Stage start Start A Pump pyridine N-oxide in H₂SO₄ and mixed acid (HNO₃/H₂SO₄) into microreactor. start->A B Reaction at 90-130°C for 7-20 min. A->B C Continuous extraction of 4-nitropyridine N-oxide. B->C D Pump extracted 4-nitropyridine N-oxide and PCl₃ solution in CH₃CN into a second microreactor. C->D E Reaction at 25-82°C for 4-8 min. D->E F Solvent evaporation and work-up. E->F end End F->end

Caption: Experimental workflow for the greener continuous flow synthesis of 4-nitropyridine.

Methodology:

  • Nitration: A solution of pyridine N-oxide in concentrated sulfuric acid and a mixed acid solution (concentrated sulfuric acid and nitric acid) are continuously pumped into a microreactor. The reaction is maintained at 90-130°C with a residence time of 7-20 minutes. The output stream containing 4-nitropyridine N-oxide is then subjected to online separation and extraction. [6]2. Deoxygenation: The organic layer containing 4-nitropyridine N-oxide is then continuously pumped into a second microreactor along with a solution of phosphorus trichloride in acetonitrile. The reaction occurs at 25-82°C with a residence time of 4-8 minutes. [6]3. Isolation: The output from the second reactor is collected, the solvent is evaporated, and the residue is worked up to yield 4-nitropyridine. [6]

Conclusion: A Clear Path Towards Sustainable Nitropyridine Production

The transition from traditional batch processing to modern continuous flow methodologies for nitropyridine synthesis represents a significant advancement in green chemistry. The quantitative analysis of green chemistry metrics unequivocally demonstrates the superiority of the continuous flow approach in terms of yield, safety, and waste reduction. While the use of mixed acids is still prevalent, the enhanced control and efficiency offered by microreactors substantially mitigate their associated hazards.

Furthermore, the development of greener deoxygenation methods provides a clear pathway to eliminate the use of hazardous reagents like phosphorus trichloride. By embracing these innovations, the pharmaceutical and chemical industries can significantly reduce the environmental footprint of nitropyridine synthesis, paving the way for a more sustainable future in chemical manufacturing.

References

  • Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–212.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579–2582. [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide. (n.d.). Google Patents.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Trichloride. Retrieved from [Link]

  • WO2020079144A1 - Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process. (n.d.). Google Patents.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(2), 1376–1387.
  • Kotronarou, A., et al. (2020). Life Cycle Assessment of Nitrate and Compound Fertilizers Production—A Case Study. Sustainability, 12(24), 10519. [Link]

  • Kotronarou, A., et al. (2020). Life Cycle Assessment of Nitrate and Compound Fertilizers Production—A Case Study. Sustainability, 12(24), 10519. [Link]

  • Copelli, S., et al. (2014). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Chemical Engineering Transactions, 37, 409-414.
  • LANXESS. (2015). Product Safety Assessment: Phosphorus trichloride.
  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • US3467659A - Process for the reduction of pyridine n-oxides. (n.d.). Google Patents.
  • American Chemical Society. (n.d.). Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy. Retrieved from [Link]

  • Kotronarou, A., et al. (2020). Life Cycle Assessment of Nitrate and Compound Fertilizers Production—A Case Study. Sustainability, 12(24), 10519. [Link]

  • National Chemical Laboratory. (2017). Continuous Flow Synthesis of Organic Compounds.
  • Roschangar, F., et al. (2018). Inspiring process innovation via an improved green manufacturing metric: iGAL. Green Chemistry, 20(10), 2206-2210.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card: Phosphorus Trichloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]

  • Syntech International. (2023).
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149–163.

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A Comparative Guide to the Reactivity of 3-Bromopyridine and 3-Chloropyridine Derivatives in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Halogenated pyridines are foundational building blocks in medicinal chemistry, and understanding the nuanced reactivity of different congeners is paramount. This guide provides an in-depth, objective comparison of the reactivity of 3-bromopyridine and 3-chloropyridine derivatives, supported by experimental data and mechanistic insights.

Introduction: The Halogen Dance in Pyridine Chemistry

3-Halopyridines are versatile intermediates, primarily utilized in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to construct complex molecular architectures. The choice between a bromo or chloro substituent at the 3-position of the pyridine ring is not arbitrary; it is a strategic decision guided by the principles of chemical reactivity, cost, and desired reaction pathway. This guide will dissect the factors governing the reactivity of these two classes of compounds in some of the most common and powerful transformations in the synthetic chemist's toolbox.

The Fundamental Difference: Carbon-Halogen Bond Strength

At the heart of the reactivity difference between 3-bromopyridine and 3-chloropyridine lies the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond.[1][2] This fundamental property dictates that, in general, 3-bromopyridines will be more reactive in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[3]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276

Table 1: Comparison of average C-Cl and C-Br bond dissociation energies.[2][4]

This difference of approximately 63 kJ/mol translates to a significantly lower activation energy for the cleavage of the C-Br bond, making 3-bromopyridines the more reactive partners in many catalytic cycles.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The relative reactivity of 3-bromo- and 3-chloropyridines in these transformations is a critical consideration for reaction optimization.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[5] In this reaction, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-limiting step. Consequently, 3-bromopyridines generally exhibit higher reactivity than their chloro counterparts.[6][7]

Experimental Evidence:

A study comparing the microwave-assisted Suzuki-Miyaura coupling of 3-halopyridines with phenylboronic acid demonstrated this reactivity trend. Under identical reaction conditions, 3-bromopyridine consistently provided higher yields of the desired product compared to 3-chloropyridine.[6]

3-HalopyridinePhenylboronic AcidCatalyst SystemConditionsYield (%)
3-Bromopyridine1.2 equiv.Pd(OAc)₂/Benzimidazolium saltDMF/H₂O, K₂CO₃, 120°C, 30 min (microwave)High
3-Chloropyridine1.2 equiv.Pd(OAc)₂/Benzimidazolium saltDMF/H₂O, K₂CO₃, 120°C, 30 min (microwave)Lower

Table 2: Representative comparison of yields in Suzuki-Miyaura coupling. Note: Specific yield percentages can vary based on the full catalyst system and precise conditions, but the trend of bromo > chloro is consistent.[6]

The lower reactivity of 3-chloropyridines often necessitates the use of more sophisticated and electron-rich ligands, higher catalyst loadings, or more forcing reaction conditions to achieve comparable yields to their bromo counterparts.[8][9][10]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Select Halopyridine Bromo 3-Bromopyridine Start->Bromo Chloro 3-Chloropyridine Start->Chloro Std_Conditions Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Bromo->Std_Conditions High Reactivity Chloro->Std_Conditions Low Reactivity Adv_Conditions Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Chloro->Adv_Conditions Requires Activation High_Yield High Yield Std_Conditions->High_Yield Low_Yield Low/No Reaction Std_Conditions->Low_Yield Improved_Yield Improved Yield Adv_Conditions->Improved_Yield

Caption: Decision workflow for Suzuki coupling based on the starting halopyridine.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of arylamines.[11][12][13] Similar to the Suzuki coupling, the oxidative addition step is crucial, and thus, 3-bromopyridines are generally more reactive than 3-chloropyridines.[14]

Experimental Protocol: A Comparative Buchwald-Hartwig Amination

This protocol provides a framework for comparing the reactivity of a 3-bromopyridine derivative versus its 3-chloropyridine counterpart.

Materials:

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To two separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%).

  • To the first tube, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 mmol).

  • To the second tube, add 3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol).

  • To each tube, add aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to each tube.

  • Seal the tubes and heat the reactions at 100 °C with stirring.

  • Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h).

Expected Outcome: The reaction with 3-bromo-5-(trifluoromethyl)pyridine is expected to proceed to completion significantly faster and with a higher yield compared to the reaction with the 3-chloro analogue under these conditions. The chloro derivative may require a longer reaction time, higher temperature, or a more specialized catalyst system to achieve a comparable outcome.[15]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl note_bromo Faster for Ar-Br (Weaker C-Br Bond) OxAdd->note_bromo note_chloro Slower for Ar-Cl (Stronger C-Cl Bond) OxAdd->note_chloro Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex + HNR₂ PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ Ligand_Ex->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

Caption: The rate-determining oxidative addition step in the Buchwald-Hartwig cycle.

Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr) reactions. For SNAr, the rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex.[16] The stability of this intermediate is the key factor, not the strength of the C-X bond.

The more electronegative chlorine atom is more effective at stabilizing the developing negative charge in the Meisenheimer intermediate through its inductive effect. Therefore, in many cases, 3-chloropyridines are more reactive than 3-bromopyridines in SNAr reactions.[16][17]

It is important to note that the position of the halogen on the pyridine ring significantly influences SNAr reactivity. Halogens at the 2- and 4-positions are more readily displaced via SNAr than a halogen at the 3-position.[18][19] This is because the nitrogen atom can directly participate in stabilizing the negative charge of the Meisenheimer intermediate when the attack is at the 2- or 4-position. For 3-halopyridines, this direct resonance stabilization is not possible, making them generally less reactive in SNAr reactions unless activated by other electron-withdrawing groups.[19]

SNAr Mechanism on a 3-Halopyridine

SNAr_Mechanism Start 3-Halopyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Rate-Determining Step) Start->Meisenheimer Nucleophilic Attack Product Substituted Pyridine + X⁻ Meisenheimer->Product Loss of Halide note_chloro More stable intermediate for X=Cl due to inductive effect Meisenheimer->note_chloro

Caption: Simplified SNAr mechanism on a 3-halopyridine.

Practical Considerations and Conclusion

The choice between 3-bromopyridine and 3-chloropyridine derivatives is a multifaceted decision that extends beyond simple reactivity.

Feature3-Bromopyridine Derivatives3-Chloropyridine Derivatives
Reactivity in Cross-Coupling Generally higherGenerally lower, require more specialized conditions
Reactivity in SNAr Generally lowerGenerally higher (if reaction proceeds)
Cost & Availability Typically more expensiveTypically less expensive and more widely available
Atom Economy LowerHigher

Table 3: Summary of practical considerations.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 3-bromopyridine derivatives are the substrates of choice due to their higher reactivity, which allows for milder reaction conditions and often higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , 3-chloropyridine derivatives may exhibit higher reactivity , although SNAr at the 3-position of pyridine is generally challenging.

  • From an economic and process chemistry perspective , the lower cost and higher atom economy of 3-chloropyridine derivatives make them attractive starting materials , provided that efficient catalytic systems are available to overcome their lower reactivity in cross-coupling reactions.

Ultimately, the optimal choice depends on the specific transformation, the desired scale of the reaction, and economic constraints. A thorough understanding of the underlying mechanistic principles and a careful evaluation of the available experimental data are essential for making an informed decision in the design and execution of synthetic routes involving these valuable heterocyclic building blocks.

References

  • Çetinkaya, B., & Özdemir, İ. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 4147-4163. [Link]

  • Study.com. (n.d.). Bond Strength and Activation Energy. Retrieved from [Link]

  • Asif, M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kowalski, K., & Szwaczko, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2295. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of the Brazilian Chemical Society, 14, 807-812. [Link]

  • Gallagher, P. T., & Palmer, B. D. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Heterocyclic Chemistry, 50(S1), E1-E7. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Chemistry—A European Journal, 12(18), 4749-4755. [Link]

  • Nagy, T., & Novák, Z. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 11(11), 1369. [Link]

  • Wikipedia. (2023, December 2). Nucleophilic aromatic substitution. [Link]

  • Bon-santo, M., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • LibreTexts Chemistry. (2021, August 15). Bond Energies. [Link]

  • Van der Pijl, F., van der Vlugt, J. I., & van Delft, F. L. (2018). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 83(15), 8143-8151. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wikipedia. (2023, November 18). Bond-dissociation energy. [Link]

  • Guirado, A., Gálvez, J., & Bautista, D. (2008). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2008(24), 4171-4176. [Link]

  • Thompson, A. E., Hughes, D. L., & Hartwig, J. F. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 3859-3868. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(49), 16498-16499. [Link]

  • Bellina, F., & Rossi, R. (2006). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Current Organic Chemistry, 10(16), 1937-1985. [Link]

  • Organic Chemistry. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • LibreTexts Chemistry. (2021, August 15). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Reeve, J. T., & Procter, D. J. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 9(10), 967-973. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1968. [Link]

  • Schmidt, J., & Hartwig, J. F. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(38), 15738-15741. [Link]

  • Crossley, S. W. M., & Shenvi, R. A. (2015). Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society, 137(50), 15729-15732. [Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. The Chemical Record, 24(6), e202300301. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (CAS No. 1065074-87-4), a key intermediate in pharmaceutical synthesis.[1] By understanding the inherent risks and implementing robust safety protocols, we can ensure the well-being of our laboratory personnel and the integrity of our research.

The structural components of this molecule—a brominated and nitrated pyridine ring coupled with a piperidine moiety—suggest a toxicological profile that necessitates cautious handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, by examining data from structurally analogous compounds, we can establish a comprehensive safety framework. Analogues such as 3-bromo-5-nitropyridine are known to be toxic if swallowed and can cause serious eye damage. Similarly, other bromo-nitro compounds can be harmful if swallowed and may cause severe skin and eye irritation. Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profile of related compounds, a thorough risk assessment is the first critical step. The primary hazards associated with 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine are anticipated to be acute oral toxicity, skin irritation, and serious eye damage.

Recommended Personal Protective Equipment

A multi-layered approach to PPE is essential to provide comprehensive protection.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Tightly fitting safety goggles with side-shields, used in conjunction with a face shield.[2][3]The nitropyridine structure suggests a high risk of serious eye damage.[4] Goggles provide a seal against splashes, while a face shield offers an additional barrier for the entire face.[3]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected before each use. A disposable, chemical-resistant lab coat or coveralls.[2][5]Brominated and nitrated aromatic compounds can cause skin irritation.[6][7] Impervious clothing prevents contact with the skin.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] For nuisance exposures or when engineering controls are not sufficient, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[2]While the vapor pressure may be low for this solid compound, dusts or aerosols can be generated during handling, posing an inhalation risk.[6][8]
Footwear Closed-toe shoes, preferably chemical-resistant boots in areas with a higher risk of spills.[3][5]Protects feet from potential spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation
  • Designate a Work Area: All handling of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

Handling the Chemical
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers and weigh the compound on a tared weigh paper or in a suitable container within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8]

The following diagram illustrates the logical workflow for the safe handling of this compound:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Designate Work Area (Fume Hood) prep2 Assemble Materials (PPE, Spill Kit) prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Careful Weighing & Transfer handle1->handle2 handle3 Prepare Solutions with Caution handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Proper Waste Disposal post1->post2 post3 Doff PPE Correctly post2->post3 post4 Thorough Hand Washing post3->post4

Caption: Workflow for Safe Handling of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

III. Emergency Procedures and Disposal

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the immediate area of all personnel.[9]

  • Control: If it is safe to do so, prevent the spread of the spill.

  • Cleanup: For small spills, use an inert absorbent material like sand or vermiculite.[6][9] Place the absorbed material into a labeled, sealed container for disposal.[6] Do not allow the material to enter drains or waterways.[7][9]

  • Decontaminate: Clean the spill area thoroughly.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Waste Disposal

All waste containing 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine should be considered hazardous.

  • Collection: Collect waste in a clearly labeled, sealed container.[12]

  • Disposal: Dispose of the chemical waste through a licensed disposal company, following all federal, state, and local regulations.[12] Incineration is often the preferred method for such compounds.[12] Do not dispose of this chemical in regular trash or down the drain.[12]

By adhering to these guidelines, researchers can confidently and safely work with 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, fostering a culture of safety and scientific excellence within the laboratory.

IV. References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine. Retrieved from

  • Apollo Scientific. (2023, August 3). Safety Data Sheet: 3-Bromo-5-methylpyridine. Retrieved from

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762898, 3-Bromo-5-nitropyridine. Retrieved from

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. Retrieved from

  • Benchchem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Retrieved from

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from

  • Benchchem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Retrieved from

  • SynHet. (n.d.). 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine. Retrieved from

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.